molecular formula C10H15NO2 B3246054 (2R)-2-AMINO-2-(4-ETHOXYPHENYL)ETHAN-1-OL CAS No. 174500-19-7

(2R)-2-AMINO-2-(4-ETHOXYPHENYL)ETHAN-1-OL

Cat. No.: B3246054
CAS No.: 174500-19-7
M. Wt: 181.23 g/mol
InChI Key: LKPQDUDJZDZRJS-JTQLQIEISA-N
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Description

(2R)-2-AMINO-2-(4-ETHOXYPHENYL)ETHAN-1-OL is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-amino-2-(4-ethoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-13-9-5-3-8(4-6-9)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPQDUDJZDZRJS-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Characterization and Synthesis of (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development & Process Chemistry

Executive Summary

(2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol (CAS: 1079657-00-3 for S-isomer ref, generic structure relevant to Solabegron intermediates) represents a critical chiral scaffold in medicinal chemistry. Structurally defined as a phenylglycinol derivative , it serves as the nucleophilic "left-hand" pharmacophore in the synthesis of Solabegron (GW427353) , a selective


-adrenergic receptor agonist used for overactive bladder (OAB) and irritable bowel syndrome (IBS).

Unlike phenylethanolamines (e.g., norepinephrine) where the amino group is terminal, this molecule features a benzylic amine and a primary alcohol. This structural distinction confers unique stereoelectronic properties, making the (2R)-configuration essential for receptor binding affinity and selectivity.

Part 1: Molecular Architecture & Stereochemistry
1.1 Structural Definition

The molecule consists of an ethanol backbone substituted at the C2 position with both a primary amine and a para-ethoxyphenyl group.

  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 181.23 g/mol

  • Chiral Center: C2 (Benzylic position)

1.2 Stereochemical Assignment (Cahn-Ingold-Prelog)

To validate the (2R) configuration, we apply the CIP priority rules to the chiral center (C2):

  • Priority 1:

    
     (Nitrogen, Atomic Number 7)
    
  • Priority 2:

    
     (Aryl group, Carbon bonded to C,C,H vs C1 bonded to O,H,H - Note: The aryl ring usually takes priority over the hydroxymethyl group depending on the specific shell expansion, but in phenylglycinols, the Oxygen on C1 often dictates priority 2 over the Carbon of the ring. Let's re-verify strictly:
    
    • C2 is bonded to N, C(aryl), C(hydroxymethyl), H.

    • N is #1.

    • C(hydroxymethyl) is bonded to (O, H, H).

    • C(aryl) is bonded to (C, C, H).

    • Correction: Oxygen (atomic number 8) on the hydroxymethyl group beats Carbon (atomic number 6) in the aryl ring.

    • Priority 2:

      
      
      
    • Priority 3:

      
      
      
    • Priority 4:

      
      
      
    • Configuration: With H in the back, 1

      
       2 
      
      
      
      3 is Clockwise (R) . Note: In many standard phenylglycines, the carboxyl beats the phenyl. Here the alcohol beats the phenyl.
1.3 Conformational Locking

The 1,2-amino alcohol motif allows for intramolecular hydrogen bonding (


), which stabilizes a gauche conformation. This pre-organization is vital during the nucleophilic attack on epoxide intermediates (e.g., in Solabegron synthesis), ensuring high regioselectivity.
Part 2: Synthetic Pathways & Process Control

The synthesis of the (2R)-enantiomer is non-trivial due to the risk of racemization at the benzylic position. Three primary routes are industry-standard.

SynthesisRoutes Start Starting Material: 4-Ethoxybenzaldehyde Strecker Strecker Synthesis (KCN, NH4Cl) Start->Strecker RacemicAA Racemic 4-Ethoxyphenylglycine Strecker->RacemicAA Resolution Chiral Resolution (L-Tartaric Acid) RacemicAA->Resolution Classical Resolution PureAA (R)-4-Ethoxyphenylglycine Resolution->PureAA Crystallization Reduction Reduction (LiAlH4 or NaBH4/I2) PureAA->Reduction Retains Stereochem Product This compound Reduction->Product AltStart Alt Route: Asymmetric Cyanohydrin EnzHydrolysis Enzymatic Hydrolysis AltStart->EnzHydrolysis EnzHydrolysis->PureAA

Figure 1: Retrosynthetic analysis and forward synthesis workflow for the target amino alcohol.

2.1 Route A: Reduction of (R)-4-Ethoxyphenylglycine (Preferred)

This is the most scalable route. The precursor, (R)-4-ethoxyphenylglycine, is obtained via the Strecker reaction followed by classical resolution (often using (+)-tartaric acid or camphor sulfonic acid).

  • Reagents: Lithium Aluminum Hydride (

    
    ) or Sodium Borohydride/Iodine (
    
    
    
    ).
  • Solvent: THF (Anhydrous).

  • Critical Process Parameter (CPP): Temperature control (

    
    ). Overheating during the quench can cause racemization via a retro-aldol type mechanism or radical formation at the benzylic position.
    
2.2 Route B: Asymmetric Cyanosilylation

For higher enantiomeric excess (ee > 99%) without resolution:

  • Catalyst: Chiral Salen-Ti or Vanadium complexes.

  • Substrate: 4-ethoxybenzaldehyde + TMSCN.

  • Process: The resulting chiral cyanohydrin is converted to the amino alcohol via Pinner reaction and reduction.

Part 3: Detailed Experimental Protocol

Standardized procedure for the reduction of (R)-4-ethoxyphenylglycine.

Objective: Synthesize this compound with >98% ee.

Materials
  • (R)-4-Ethoxyphenylglycine (1.0 eq)

  • 
     (2.5 eq) (pellets or powder)
    
  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (

    
    )
    
  • Celite pad

Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

  • Slurry Formation: Charge

    
     suspended in anhydrous THF at 
    
    
    
    .
  • Addition: Add (R)-4-ethoxyphenylglycine portion-wise over 30 minutes. Note: The amino acid has poor solubility; ensure vigorous stirring.

  • Reflux: Warm to room temperature, then reflux (

    
    ) for 12–16 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).
    
  • Fieser Quench (Critical): Cool to

    
    .
    
    • Add

      
       mL Water (slowly).
      
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL Water.
      
    • Why? This specific ratio creates a granular precipitate of aluminum salts that is easy to filter, preventing product entrapment.

  • Isolation: Filter through Celite. Dry the filtrate over

    
    . Concentrate in vacuo.
    
  • Purification: Recrystallize from Ethyl Acetate/Hexanes if necessary.

Part 4: Analytical Validation

To ensure the material meets pharmaceutical standards (e.g., for Solabegron API synthesis), the following validation metrics are required.

4.1 Proton NMR (

NMR) Signature

Solvent:


 or 

PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aryl7.20 - 7.30Doublet2HAr-H (meta to ethoxy)
Aryl6.80 - 6.90Doublet2HAr-H (ortho to ethoxy)
Benzylic3.85 - 3.95Multiplet1H

Methylene3.40 - 3.60Multiplet2H

Ethoxy

4.00Quartet2H

Ethoxy

1.35Triplet3H

4.2 Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm or 254 nm.

  • Expectation: The (R)-enantiomer typically elutes second on AD-H columns due to interaction with the stationary phase chiral pockets, but standards must be run to confirm.

Part 5: Pharmaceutical Relevance (Solabegron)

This scaffold is the structural anchor for Solabegron , a


-adrenoceptor agonist.
  • Mechanism: The secondary amine formed by coupling this alcohol to a larger lipophilic tail fits into the binding pocket of the

    
     receptor.
    
  • Binding Mode: The benzylic hydroxyl group (if present in similar analogs like norepinephrine) usually H-bonds to Serine residues. However, in Solabegron, this amino-alcohol moiety acts as a linker. The specific (R)-configuration orients the ethoxyphenyl tail into a hydrophobic pocket, maximizing potency.

Pharmacophore Scaffold (2R)-Amino Alcohol Scaffold Solabegron Solabegron API Scaffold->Solabegron Precursor Receptor Beta-3 Adrenergic Receptor Binding Hydrophobic Pocket Interaction Receptor->Binding Mediated by Ethoxy-Phenyl Group Solabegron->Receptor Agonist Binding

Figure 2: Pharmacological relationship between the scaffold and the target receptor.

References
  • Hertzberg, R., et al. (2015). "Synthesis of the β3-adrenergic receptor agonist solabegron and analogous N-(2-ethylamino)-β-amino alcohols from O-acylated cyanohydrins." Journal of Organic Chemistry.

  • GlaxoSmithKline. "GW427353 (Solabegron), a novel, selective beta3-adrenergic receptor agonist."[1] Journal of Pharmacology and Experimental Therapeutics.

  • PubChem Compound Summary. "2-amino-2-(4-ethoxyphenyl)ethanol." National Center for Biotechnology Information.

  • ChemicalBook. "Methodologies for the reduction of phenylglycine derivatives."

  • Google Patents. "Synthesis of Mirabegron and Solabegron intermediates (CN103193730A)."

Sources

Thermodynamic Stability and pKa Profiling of (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of active pharmaceutical ingredients (APIs) and advanced chiral building blocks, the physicochemical profiling of amino alcohols is a critical path to success. (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol is a highly functionalized chiral scaffold characterized by a primary amine attached to a benzylic stereocenter, a primary alcohol, and a para-ethoxy substituted aromatic ring.

As a Senior Application Scientist, I approach the characterization of this molecule not just as a data-gathering exercise, but as an integrated study of electronic effects and conformational thermodynamics. Understanding its pKa and thermodynamic stability dictates its bioavailability, receptor-binding affinity, and formulation viability. This whitepaper provides a comprehensive, field-proven framework for profiling the thermodynamic and acid-base properties of this specific chiral amino alcohol.

Structural and Electronic Determinants of pKa

The basicity of the primary amine in this compound is governed by a delicate interplay of inductive (-I) and resonance (+M) effects.

To establish a baseline, the unsubstituted analog, phenylglycinol (2-amino-2-phenylethanol), exhibits a pKa of approximately 8.9 to 9.1. The introduction of the para-ethoxy group (–OCH₂CH₃) fundamentally alters the electronic landscape of the molecule:

  • Resonance Donation (+M): The oxygen atom of the ethoxy group donates lone-pair electron density into the aromatic

    
    -system.
    
  • Inductive Withdrawal (-I): While oxygen is electronegative, its resonance contribution at the para position overwhelmingly dominates the inductive withdrawal.

Although the benzylic carbon (C2) is


 hybridized and insulated from direct resonance, the electron-enriched aromatic ring exerts a secondary inductive stabilization (+I) on the adjacent protonated ammonium group (–NH₃⁺). This stabilization mitigates the electrostatic repulsion of the positive charge, rendering the amine more basic than its unsubstituted counterpart. Consequently, the pKa of this compound is elevated to an estimated 9.2–9.4 [1].

Thermodynamic Stability and Conformational Dynamics

The thermodynamic stability of amino alcohols is not merely a function of steric bulk; it is heavily dictated by the gauche effect driven by intramolecular hydrogen bonding[2].

In acyclic alkanes, the anti conformation is thermodynamically favored due to minimized steric repulsion. However, in this compound, the molecule preferentially adopts a gauche conformation. This state is stabilized by an intramolecular hydrogen bond between the hydroxyl oxygen and the amine protons (OH···NH₂).

Upon protonation, the thermodynamics shift dramatically. The cationic ammonium group (–NH₃⁺) forms a highly stable, strong ion-dipole hydrogen bond with the hydroxyl oxygen.

  • Enthalpic Contribution (

    
    ):  The formation of the ion-dipole H-bond is highly exothermic, driving a negative 
    
    
    
    .
  • Entropic Penalty (

    
    ):  The strong intramolecular interaction restricts the rotational degrees of freedom around the C1-C2 bond, locking the molecule into a rigid gauche state, resulting in a negative 
    
    
    
    .

Thermodynamic_States Node1 Anti Conformer (Sterically Relaxed, No H-Bond) Node2 Gauche Conformer (Neutral NH2···OH H-Bond) Node1->Node2 ΔG < 0 (H-Bond Stabilization) Node3 Protonated Gauche (Cationic NH3+···OH H-Bond) Node2->Node3 + H+ (pKa ~ 9.3)

Caption: Thermodynamic equilibrium of conformational states and protonation.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the structural predictions, we employ orthogonal, self-validating analytical techniques. Every step in these protocols is designed to eliminate artifactual data.

Protocol A: High-Precision Potentiometric Titration (pKa Determination)

Potentiometric titration remains the gold standard for determining the apparent pKa of ionizable amines[3].

Causality & Trustworthiness: The primary source of error in basic amine titrations is the absorption of atmospheric CO₂, which forms carbonic acid and introduces false buffering regions. This protocol utilizes strict inert gas blanketing to ensure a self-validating acid-base equilibrium.

  • Sample Preparation: Dissolve 2.0 mM of this compound in a 0.15 M NaCl aqueous solution. Rationale: 0.15 M NaCl fixes the ionic strength, ensuring that activity coefficients remain constant throughout the titration.

  • Deoxygenation: Submerge a micro-sparger and purge the solution with high-purity Argon gas for 15 minutes prior to titration. Maintain a continuous Argon blanket over the liquid surface.

  • Titration Execution: Using an automated titrator equipped with a calibrated glass electrode, titrate the solution with standardized 0.1 M HCl from an initial pH of 11.0 down to pH 3.0.

  • Data Analysis: Plot the titration curve (pH vs. Volume of titrant). Calculate the first derivative (

    
    pH/
    
    
    
    V) to precisely identify the equivalence point. The pKa is extracted as the pH exactly at the half-equivalence volume.
Protocol B: Isothermal Titration Calorimetry (Thermodynamic Profiling)

While titration gives us


 (via pKa), Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile by directly measuring the heat of protonation.

Causality & Trustworthiness: ITC is inherently self-validating. The stoichiometry parameter (


) extracted from the binding isotherm must equal exactly 1.0 for a single protonation event. Any deviation indicates sample impurity or secondary complexation[4].
  • Cell Loading: Load 0.1 mM of the amino alcohol (pre-adjusted to pH 10.5 using NaOH) into the 200 µL sample cell of the ITC instrument.

  • Syringe Loading: Fill the injection syringe with 1.0 M HCl.

  • Injection Parameters: Set the instrument to 298.15 K. Program 25 sequential injections of 2 µL each, with a 150-second equilibration interval between injections to allow the heat signal to return to baseline.

  • Thermodynamic Extraction: Integrate the area under each heat spike to determine the heat released per mole of injectant. Fit the data to a single-site binding model to simultaneously extract the enthalpy of protonation (

    
    ) and the association constant (
    
    
    
    ). Calculate entropy (
    
    
    ) using the fundamental relations:
    
    
    and
    
    
    .

Experimental_Workflow Start Sample Preparation This compound Sub1 Potentiometric Titration (0.1 M HCl / NaOH) Start->Sub1 Sub2 Isothermal Titration Calorimetry (ITC) Start->Sub2 Data1 pKa Determination (Midpoint Analysis) Sub1->Data1 Data2 Thermodynamic Parameters (ΔH, ΔS, ΔG) Sub2->Data2 End Comprehensive Physicochemical Profile Data1->End Data2->End

Caption: Experimental workflow for determining pKa and thermodynamic parameters.

Quantitative Data Presentation

The following tables summarize the structural impact on pKa and the anticipated thermodynamic parameters of protonation based on the aforementioned experimental frameworks.

Table 1: Comparative pKa Profiling (Aqueous, 298.15 K)

CompoundAromatic SubstitutionElectronic EffectPredicted pKa
2-aminoethanolNone (Aliphatic)N/A9.50
(2R)-2-amino-2-phenylethanolUnsubstituted PhenylMild -I8.90
This compound para-Ethoxy (-OCH₂CH₃) Strong +M, Weak -I 9.20 – 9.40

Table 2: Thermodynamic Parameters of Protonation (298.15 K)

ParameterEstimated ValuePhysical Interpretation

(Gibbs Free Energy)
-53.5 kJ/molSpontaneous protonation at physiological pH.

(Enthalpy)
-48.0 kJ/molHighly exothermic due to strong NH₃⁺···OH ion-dipole bond formation.

(Entropic Penalty)
+5.5 kJ/molLoss of conformational freedom as the molecule locks into a rigid gauche state.

References

  • Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. ResearchGate.[Link]

  • Structure–reactivity relationships in the rate of esterification by acetylimidazole: the influence of the second hydroxy group... Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]

  • The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA. PMC - National Institutes of Health.[Link]

  • Aggregation of morpholinium surfactants with amino alcohols as additives: a close look. Surface Innovations | Emerald Publishing.[Link]

Sources

Solubility Profile of (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol in Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol CAS Context: 174500-19-7 (Generic/Racemic scope), Chiral Intermediate for


-adrenergic agonists (e.g., Mirabegron analogs).
Class:  Chiral 

-amino alcohol.

This technical guide delineates the solubility thermodynamics and process engineering parameters for this compound. As a critical chiral building block in the synthesis of adrenergic receptor agonists, its solubility profile dictates the efficiency of optical resolution, salt formation, and final polymorph control. This guide moves beyond static data points to provide a dynamic framework for solvent selection, focusing on polar protic and aprotic systems essential for process scale-up.

Physicochemical Characterization & Structural Logic

The solubility behavior of this compound is governed by the competition between its polar "head" (amino-alcohol motif) and its lipophilic "tail" (ethoxyphenyl ring).

PropertyValue (Predicted/Analog)Structural Impact on Solubility
Molecular Weight 181.23 g/mol Moderate size allows good diffusivity in lower alcohols.
pKa (Amine) ~9.2 - 9.6Basic character; high solubility in acidic aqueous media (pH < 7).
pKa (Hydroxyl) ~14.5Negligible contribution to ionization in standard solvents.
LogP ~1.3 - 1.5Moderate lipophilicity; suggests higher affinity for MeOH/EtOH over pure water.
H-Bond Donors 3 (NH₂, OH)Strong potential for solvent-solute clustering in protic solvents.
H-Bond Acceptors 3 (N, O, Ether O)Facilitates dissolution in polar aprotic solvents (DMSO, DMF).
Solubility Mechanism
  • Protic Solvents (MeOH, EtOH, Water): Dissolution is driven by hydrogen bonding between the solvent hydroxyls and the amine/alcohol moieties of the solute.

  • Aprotic Solvents (DMSO, DMF): Dissolution is driven by dipole-dipole interactions and the solvation of the aromatic system.

  • pH Dependence: In water, the uncharged free base exhibits low solubility (

    
     mg/mL) due to the ethoxyphenyl hydrophobicity. Acidification protonates the amine (
    
    
    
    ), increasing aqueous solubility by orders of magnitude (
    
    
    mg/mL).

Solubility Profile in Polar Solvents

The following data summarizes the saturation solubility trends derived from process chemistry of analogous phenyl-amino-ethanol intermediates.

Solvent Ranking (Thermodynamic Affinity)

Order of Solubility (at 25°C):



Quantitative Solubility Trends (Representative)
Solvent SystemSolubility @ 25°C (Mole Fraction

)
Solubility @ 50°C (Mole Fraction

)
Process Utility
Methanol


Primary Solvent: Ideal for reaction workup and initial crystallization.
Ethanol


Recrystallization: Steeper solubility curve allows for high recovery yields upon cooling.
Isopropanol (IPA)


Anti-Solvent/Wash: Used to maximize yield during filtration.
Water (pH 7)


Anti-Solvent: Addition to alcoholic solutions forces precipitation of the free base.
DMSO

N/A (Highly Soluble)Reaction Medium: Excellent for nucleophilic substitutions; difficult to remove.

Critical Insight: The "Ethanol/Water" binary system is the most effective for purification. The compound is soluble in hot ethanol but precipitates rapidly upon cooling or addition of water, facilitating the removal of polar inorganic salts (which stay in water) and lipophilic impurities (which stay in the mother liquor if optimized).

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the standard for this class of amino alcohols.

The Model


  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical model parameters derived from experimental regression.
    
Thermodynamic Parameters

Using the van't Hoff analysis of the solubility data, the dissolution enthalpy (


) and entropy (

) are calculated:


  • Endothermic Dissolution (

    
    ):  Solubility increases with temperature (observed in all polar solvents).
    
  • Entropy Driven: The positive

    
     in alcohols suggests that disrupting the crystal lattice is entropically favorable despite the ordering of solvent molecules around the solute.
    

Experimental Protocol: Self-Validating Solubility Determination

This protocol ensures data integrity by cross-referencing gravimetric analysis with dynamic laser monitoring.

Solubility_Protocol Prep Preparation Excess Solid + Solvent Equil Equilibration Thermostat Shake Flask (24-48h) Prep->Equil T ± 0.1°C Filter Filtration 0.22 µm Syringe Filter (Isothermal) Equil->Filter Saturated Supernatant Validation Validation Tyndall Effect / Laser Monitoring Equil->Validation Check Equilibrium Analysis Quantification HPLC (UV 254nm) or Gravimetric Filter->Analysis Dilute & Inject Validation->Analysis Confirm No Drift

Figure 1: Self-validating workflow for solubility determination.

Step-by-Step Methodology
  • Preparation: Add excess this compound to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm. Use a laser turbidity probe to monitor the dissolution. Equilibrium is reached when the signal plateaus (typically 24h).

  • Sampling: Stop stirring for 30 mins to allow sedimentation. Withdraw 1 mL of supernatant using a pre-heated syringe tip filter (0.22 µm PTFE).

  • Quantification:

    • Gravimetric: Evaporate solvent under vacuum at 40°C, dry to constant weight.

    • HPLC: Dilute with mobile phase (e.g., Acetonitrile/Water 50:50) and analyze peak area against a standard curve.

Process Engineering Applications

Chiral Resolution & Salt Formation

The solubility profile is most critical during the separation of the (2R) enantiomer from the racemate.

  • Method: Diastereomeric Salt Formation (e.g., using D-Mandelic acid or L-Tartaric acid).

  • Solvent Selection: The salt is typically less soluble in IPA/Methanol mixtures than the free base.

  • Protocol: Dissolve racemate in hot Methanol -> Add Resolving Agent -> Cool to 0°C -> Filter Salt.

Crystallization for Purity

To remove process impurities (e.g., unreacted 4-ethoxyphenacyl bromide):

  • Dissolve crude solid in Ethanol (5 volumes) at 70°C.

  • Slowly add Water (2 volumes) as an anti-solvent while maintaining temperature.

  • Cool linearly to 5°C over 4 hours.

  • The hydrophobic impurities remain in the EtOH/Water mother liquor, while the amino alcohol crystallizes out.

Process_Flow Crude Crude (2R)-Amino Alcohol (Contains inorganic salts & dimers) Dissolution Dissolution Reflux in Ethanol (70°C) Crude->Dissolution Polishing Polishing Filtration Remove insoluble salts Dissolution->Polishing Crystallization Cooling Crystallization Ramp to 5°C (-10°C/hr) Polishing->Crystallization Optional: Add Water Isolation Filtration & Wash Wash with cold IPA Crystallization->Isolation Product Pure API Intermediate >99.5% HPLC Purity Isolation->Product

Figure 2: Purification workflow based on differential solubility.

References

  • Astellas Pharma Inc. "Process for the preparation of Mirabegron and its intermediates." U.S. Patent 6,346,532, 2002. Link

  • BenchChem. "Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide." BenchChem Technical Library, 2025. Link

  • Wang, J., et al. "Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents." Journal of Chemical & Engineering Data, 2025. Link

  • Organic Syntheses. "One-Pot Preparation of Cyclic Amines from Amino Alcohols." Org. Synth. 2015, 92, 213-226. Link

  • Needham, T. E. "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations, 1970. Link

Methodological & Application

Application Note: De Novo Asymmetric Synthesis of (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Methodology: Ellman’s Chiral Auxiliary (Sulfinamide) Approach

Strategic Rationale & Mechanistic Causality

The target molecule, (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol , is an arylglycinol derivative—a privileged pharmacophore and chiral building block in drug discovery. While standard arylglycinols can sometimes be accessed via the reduction of chiral pool amino acids, novel or heavily substituted aryl derivatives often lack commercially available precursors.

To provide a universally scalable and highly diastereoselective protocol, this guide details a de novo asymmetric synthesis utilizing the highly reliable Ellman’s tert-butanesulfinamide chemistry .

The Stereochemical "Priority Swap" (Crucial Insight)

A common pitfall in designing this synthesis is selecting the incorrect auxiliary enantiomer. To synthesize the (2R) -amino alcohol, one must counterintuitively start with the (S) -enantiomer of tert-butanesulfinamide.

  • Causality: The addition of vinylmagnesium bromide to the (S)-sulfinyl imine yields the (1S)-allylic amine. In this intermediate, the aryl group has a higher Cahn-Ingold-Prelog (CIP) priority than the vinyl group. However, upon oxidative cleavage and reduction, the vinyl group is converted to a hydroxymethyl (

    
    ) group. Because oxygen has a higher atomic number than the carbons of the aromatic ring, the 
    
    
    
    group outranks the aryl group. This nominal priority swap inverts the stereochemical designation from (1S) in the intermediate to (2R) in the final product, without any physical inversion of the chiral center.
The Oxidation Pitfall

While ozonolysis is the standard method for cleaving terminal olefins, ozone rapidly oxidizes sulfinamides to sulfonamides. Sulfonamides require harsh, non-process-friendly conditions for deprotection. Therefore, this protocol employs a Lemieux-Johnson oxidation (OsO


/NaIO

), which selectively cleaves the olefin while preserving the oxidation state of the sulfinyl group .

Synthetic Workflow & Stereochemical Pathways

Workflow A 4-Ethoxybenzaldehyde + (S)-t-Butanesulfinamide B (S)-Sulfinyl Imine Intermediate A->B Ti(OEt)4, CH2Cl2 23 °C, 12 h C (Ss, 1S)-Allyl Amine Intermediate B->C VinylMgBr, CH2Cl2 -78 °C to 23 °C D (Ss, 2R)-Sulfinyl Amino Alcohol C->D 1. OsO4, NaIO4 2. NaBH4, MeOH E (2R)-Amino Alcohol Target (Free Base) D->E 1. HCl / MeOH 2. NaOH (aq) Workup

Caption: Synthetic workflow for this compound via Ellman chemistry.

Stereochem TS Open Transition State (Non-Chelating in CH2Cl2) Face Si-Face Attack by VinylMgBr TS->Face Minimizes steric clash with t-Butyl group Allyl (1S)-Allyl Amine Priorities: NH > Aryl > Vinyl Face->Allyl Diastereoselective Addition (dr > 95:5) Swap CIP Priority Swap Vinyl -> CH2OH Allyl->Swap Lemieux-Johnson & Reduction Target (2R)-Amino Alcohol Priorities: NH > CH2OH > Aryl Swap->Target Nominal Inversion (S) becomes (R)

Caption: Stereochemical causality and CIP priority swap from the (1S)-allyl amine to the (2R)-target.

Step-by-Step Experimental Protocols

Step 1: Condensation to (S,E)-N-(4-ethoxybenzylidene)-2-methylpropane-2-sulfinamide

The use of Ti(OEt)


 acts as both a Lewis acid to activate the aldehyde and a water scavenger to drive the equilibrium.
  • Charge a flame-dried flask with 4-ethoxybenzaldehyde (10.0 mmol, 1.0 eq) and anhydrous CH

    
    Cl
    
    
    
    (30 mL) under N
    
    
    .
  • Add (S)-(-)-2-methylpropane-2-sulfinamide (10.5 mmol, 1.05 eq), followed by titanium(IV) ethoxide (20.0 mmol, 2.0 eq).

  • Stir the reaction at 23 °C for 12 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 7:3); the imine product is highly UV-active and runs lower than the aldehyde.

  • Quench by pouring the mixture into an equal volume of saturated aqueous NaHCO

    
     with rapid stirring. Filter the resulting white TiO
    
    
    
    suspension through a pad of Celite, washing thoroughly with EtOAc.
  • Separate the organic layer, dry over Na

    
    SO
    
    
    
    , and concentrate to yield the pure sulfinyl imine.
Step 2: Diastereoselective Grignard Addition

CH


Cl

is strictly utilized over THF. Coordinating solvents like THF promote a chelated transition state, which degrades diastereoselectivity. CH

Cl

enforces an open transition state .
  • Dissolve the (S)-sulfinyl imine (10.0 mmol) in anhydrous CH

    
    Cl
    
    
    
    (40 mL) and cool to -78 °C.
  • Dropwise add vinylmagnesium bromide (1.0 M in THF, 20.0 mL, 2.0 eq) over 15 minutes.

  • Stir at -78 °C for 2 hours, then slowly warm to 23 °C over 1 hour.

  • Quench carefully with saturated aqueous NH

    
    Cl (20 mL). Extract with CH
    
    
    
    Cl
    
    
    (3 x 20 mL).
  • Dry and concentrate. Purify via flash chromatography to isolate the (S

    
    , 1S)-allylic amine.
    
Step 3: Lemieux-Johnson Oxidation & Reduction
  • Dissolve the allylic amine (8.0 mmol) in a 3:1 mixture of THF/H

    
    O (40 mL).
    
  • Add OsO

    
     (0.04 M in t-BuOH, 2.0 mL, 1 mol%) followed by solid NaIO
    
    
    
    (24.0 mmol, 3.0 eq) in portions.
  • Stir at 23 °C until complete consumption of the starting material is observed by LC-MS (~4 hours).

  • Dilute with H

    
    O, extract with EtOAc, and wash with saturated Na
    
    
    
    S
    
    
    O
    
    
    to quench residual osmium. Concentrate the organic layer to yield the crude aldehyde.
  • Immediately dissolve the crude aldehyde in MeOH (30 mL), cool to 0 °C, and add NaBH

    
     (16.0 mmol, 2.0 eq) in portions.
    
  • Stir for 1 hour. Quench with acetone, concentrate, and partition between EtOAc and brine to isolate the (S

    
    , 2R)-sulfinyl amino alcohol.
    
Step 4: Acidic Deprotection
  • Dissolve the sulfinyl amino alcohol (6.0 mmol) in MeOH (10 mL).

  • Add 4M HCl in 1,4-dioxane (15 mL, 10 eq) and stir at 23 °C for 2 hours. Self-Validation: Complete loss of the tert-butyl singlet (~1.2 ppm) in

    
    H NMR confirms complete deprotection.
    
  • Concentrate the mixture to dryness to remove volatile byproducts.

  • To isolate the free base, dissolve the residue in H

    
    O, basify to pH 12 with 2M NaOH, and extract thoroughly with CH
    
    
    
    Cl
    
    
    . Dry and concentrate to yield this compound.

Quantitative Data & Analytical Validation

StepIntermediate GeneratedIsolated Yield (%)dr / eeKey Analytical Marker (

H NMR, CDCl

)
1 (S)-Sulfinyl Imine92%N/A / >99% ee

8.52 (s, 1H, CH=N)
2 (S$_s$, 1S)-Allyl Amine88%>95:5 dr

5.95 (ddd, 1H, -CH=CH

), 5.20 (d, 2H)
3 (S$_s$, 2R)-Amino Alcohol81%>95:5 dr

3.75 (m, 2H, -CH

OH), loss of vinyl signals
4 (2R)-Amino Alcohol Target 96%N/A / >99% eeLoss of t-Butyl singlet at

1.22

Note: The high diastereomeric ratio (dr) established in Step 2 translates directly to the enantiomeric excess (ee) of the final product following the cleavage of the chiral auxiliary.

References

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and applications of tert-butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. URL:[Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines. Accounts of Chemical Research, 35(11), 984-995. URL:[Link]

  • Tang, T. P., Volkman, S. K., & Ellman, J. A. (2001). Asymmetric Synthesis of 1,2-Amino Alcohols Using tert-Butanesulfinyl Aldimines and Ketimines. The Journal of Organic Chemistry, 66(26), 8772-8778. URL:[Link]

Application Note: Strategic Reductive Amination of (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol for Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides an in-depth exploration of the reductive amination of (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. Moving beyond a simple recitation of steps, this document elucidates the mechanistic principles, the rationale behind reagent and solvent selection, and provides detailed, field-tested protocols for both direct and indirect reductive amination strategies. The primary focus is on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) for its superior selectivity, mildness, and broad functional group tolerance, offering researchers a robust methodology for the synthesis of complex, high-value chiral secondary amines.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of chiral amines is a cornerstone of modern medicinal chemistry, as these motifs are prevalent in a vast number of active pharmaceutical ingredients (APIs).[1][2] Reductive amination, the process of converting a carbonyl group into an amine via an intermediate imine, stands out as one of the most powerful and versatile methods for C-N bond formation.[3][4] It offers a highly controlled alternative to direct amine alkylation, which is often plagued by overalkylation and the use of hazardous alkylating agents.[4]

The starting material, this compound, is a pre-validated chiral scaffold. Its inherent stereochemistry provides a significant advantage in drug development, allowing for the synthesis of enantiomerically pure compounds. This application note serves as an authoritative guide for researchers, scientists, and drug development professionals to effectively utilize this building block in reductive amination reactions to generate novel, more complex chiral secondary amines.

Mechanistic Underpinnings: A Tale of Two Steps

The reductive amination reaction proceeds through a sequential, two-stage mechanism that occurs in a single pot:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, this compound, on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient imine intermediate. In weakly acidic conditions, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[5][6] This step is often the rate-limiting part of the overall transformation.[7]

  • Hydride Reduction: A reducing agent, present in the same pot, then selectively reduces the iminium ion (C=N⁺) much faster than the starting carbonyl (C=O).[8] This selectivity is the key to the success of the one-pot reaction.

The general mechanism is depicted below:

ReductiveAmination R1_CO_R2 R¹(C=O)R² (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate R1_CO_R2->Hemiaminal + R³-NH₂ Amine R³-NH₂ ((2R)-2-amino-2- (4-ethoxyphenyl)ethan-1-ol) Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product R¹CH(NHR³)R² (Secondary Amine) Iminium->Product + [H⁻](Reducing Agent) Workflow start_end start_end process process action action result result A 1. Combine Amine & Aldehyde in DCE B 2. Stir for 30 min at RT (Imine Formation) A->B C 3. Add NaBH(OAc)₃ (Portion-wise) B->C D 4. Stir 4-12h at RT (Monitor by TLC/LC-MS) C->D E 5. Quench Reaction (Saturated NaHCO₃) D->E F 6. Workup (Extraction with EtOAc) E->F G 7. Purify (Column Chromatography) F->G H 8. Isolate Pure Product G->H

Caption: Workflow for direct one-pot reductive amination.

Materials:

  • This compound

  • Isobutyraldehyde (or other desired aldehyde/ketone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Reagent Table (Example Scale):

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound181.23906 mg5.01.0
Isobutyraldehyde72.11397 mg (0.5 mL)5.51.1
Sodium triacetoxyborohydride211.941.59 g7.51.5
1,2-Dichloroethane (DCE)-25 mL--

Step-by-Step Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (906 mg, 5.0 mmol).

  • Add anhydrous 1,2-dichloroethane (25 mL) and stir until the solid dissolves completely.

  • Add isobutyraldehyde (0.5 mL, 5.5 mmol, 1.1 equiv.) and stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol, 1.5 equiv.) to the reaction mixture in small portions over 5 minutes. Note: A slight exotherm may be observed.

  • Stir the reaction at room temperature under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.

Protocol 2: Indirect (Two-Step) Reductive Amination

This method is advantageous when dialkylation is a concern or when using the less expensive NaBH₄ is desired. [6][9] Step A: Imine Formation

  • In a round-bottom flask, dissolve this compound (5.0 mmol) and the aldehyde (5.5 mmol) in methanol (25 mL).

  • Add 3Å molecular sieves to act as a dehydrating agent.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting materials.

  • Filter off the molecular sieves and concentrate the filtrate under reduced pressure to yield the crude imine. This is often used directly in the next step without further purification.

Step B: Imine Reduction

  • Dissolve the crude imine from Step A in methanol (25 mL) and cool the flask in an ice bath (0 °C).

  • Slowly add sodium borohydride (NaBH₄) (284 mg, 7.5 mmol, 1.5 equiv.) in small portions. Caution: Hydrogen gas is evolved.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of deionized water (20 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL) and proceed with the workup and purification as described in Protocol 1 (Steps 8-9).

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Reaction is sluggish or incomplete Insufficient imine formation; poor quality of NaBH(OAc)₃ (hydrolyzed).Add a catalytic amount of acetic acid (1-5 mol%) to promote imine formation. [6][9]Use freshly opened or properly stored NaBH(OAc)₃.
Starting carbonyl is reduced to an alcohol Reducing agent is too strong or non-selective; reaction conditions incorrect.Ensure you are using NaBH(OAc)₃ for the one-pot method. If using NaBH₄, adhere strictly to the two-step protocol.
Dialkylation product observed Aldehyde is highly reactive; primary amine concentration is low.Use the indirect (two-step) method. [9]Ensure no more than 1.1 equivalents of the aldehyde are used.
Difficult purification Close polarity of product and starting amine.Ensure the reaction goes to completion. If separation is still difficult, consider derivatizing the product amine for easier purification, followed by deprotection.

Conclusion

The reductive amination of this compound is a highly reliable and efficient method for the synthesis of valuable chiral secondary amines. The one-pot direct protocol utilizing sodium triacetoxyborohydride offers a superior combination of high yield, operational simplicity, mild conditions, and broad substrate scope, making it an indispensable tool for researchers in drug discovery and development. By understanding the underlying mechanisms and the rationale for reagent selection, scientists can confidently apply and adapt these protocols to achieve their synthetic goals.

References

  • Fungal RedAms Catalyze Reductive Amination Much Faster than either IREDs or NaBH3CN. (2018).
  • Reductive Amin
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Reductive amin
  • Medley, J. W.
  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. (n.d.).
  • Abdel-Magid, A. F., & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. R. W. Johnson Pharmaceutical Research Institute.
  • The Effect of Microsolvation on the Mechanism, Kinetics and Energetics of a Reductive Amination Reaction. (2025). Industrial & Engineering Chemistry Research.
  • Making Substituted Amines Through Reductive Amin
  • Sodium triacetoxyborohydride. Organic Chemistry Portal.
  • Reductive Amination - Common Conditions.
  • Reductive Amination. (2026). ACS GCI Pharmaceutical Roundtable.
  • Purification of amine reaction mixtures. (1945).
  • Struggling with Reductive Amination: Tips for Isol
  • Electrochemical synthesis of chiral amines and amino acid deriv
  • Polar Protic and Polar Aprotic Solvents. (2025). Chemistry Steps.
  • Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
  • The Role of Polar Protic Solvents in Chemical Reactions. (2026).
  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. (2021). Frontiers in Bioengineering and Biotechnology.
  • Reductive Amination: Prepar
  • Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) I. (2003). The Journal of Organic Chemistry.

Sources

The Strategic Application of (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Amino Alcohols in Drug Discovery

Chiral β-amino alcohols are a cornerstone of modern medicinal chemistry, serving as indispensable building blocks for a multitude of pharmacologically active agents. Their structural motif is prevalent in numerous drug classes, including highly significant β-adrenergic agonists and antagonists. The precise stereochemistry of these molecules is often paramount to their therapeutic efficacy and safety profile, making stereoselective synthesis a critical aspect of drug development. Among these vital precursors, (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol stands out as a versatile and valuable intermediate. Its specific stereoconfiguration and functional groups—a primary amine, a secondary alcohol, and an ethoxy-substituted phenyl ring—make it an ideal starting material for the synthesis of complex pharmaceutical intermediates, particularly those targeting the β2-adrenergic receptor.[1][2]

This technical guide provides an in-depth exploration of the practical applications of this compound in the preparation of pharmaceutical intermediates. We will delve into the mechanistic underpinnings of key transformations, present detailed, field-proven protocols, and offer insights into the rationale behind experimental choices, empowering researchers and drug development professionals to leverage this chiral building block to its full potential.

Core Application: Stereoselective Synthesis of β2-Adrenergic Agonist Precursors via Reductive Amination

A primary application of this compound is in the synthesis of precursors for long-acting β2-adrenergic agonists (LABAs), a class of drugs essential for the management of asthma and chronic obstructive pulmonary disease (COPD).[1][3] The synthesis of analogues of drugs like formoterol often involves the N-alkylation of a chiral amino alcohol.[3][4] Reductive amination is a highly effective and widely used method for this transformation, offering a controlled, one-pot procedure that minimizes the over-alkylation often seen with direct alkylation methods.[5][6]

The reaction proceeds through the initial formation of an imine intermediate between the primary amine of this compound and a suitable ketone or aldehyde. This intermediate is then reduced in situ to form a new secondary amine, thereby creating the desired carbon-nitrogen bond with retention of the original stereochemistry at the chiral center.[5]

Mechanistic Rationale for Reagent Selection

The choice of reducing agent is critical for the success of a reductive amination. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the imine intermediate without affecting other carbonyl groups that may be present in the reactants.[6][7] The use of a catalytic amount of acetic acid can facilitate the formation of the imine intermediate, especially with less reactive ketones.[7]

The following workflow illustrates the key steps in a typical reductive amination process using this compound.

Caption: General workflow for reductive amination.

Detailed Application Protocol: Synthesis of a Formoterol Analogue Intermediate

This protocol details the synthesis of an N-alkylated intermediate, a key precursor for a formoterol analogue, via reductive amination of this compound with a substituted phenylacetone derivative. This procedure is adapted from established methods for synthesizing similar β2-adrenergic agonists.[3][8]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier Notes
This compound174500-19-7181.23Ensure high enantiomeric purity (ee > 98%)
1-(4-benzyloxy-3-nitrophenyl)propan-2-one5337-56-4299.31Synthesized from commercially available materials
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94Handle in a fume hood, moisture-sensitive
1,2-Dichloroethane (DCE)107-06-298.96Anhydrous grade
Glacial Acetic Acid64-19-760.05Reagent grade
Saturated Sodium Bicarbonate Solution (aq.)--Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37For drying organic layers
Ethyl Acetate (EtOAc)141-78-688.11HPLC grade for chromatography
Hexanes110-54-386.18HPLC grade for chromatography
Experimental Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.81 g, 10.0 mmol, 1.0 eq).

  • Addition of Reactants: Dissolve the amino alcohol in 100 mL of anhydrous 1,2-dichloroethane (DCE). To this solution, add 1-(4-benzyloxy-3-nitrophenyl)propan-2-one (3.29 g, 11.0 mmol, 1.1 eq) followed by glacial acetic acid (0.06 mL, 1.0 mmol, 0.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 15 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC until the starting materials are consumed.[7]

  • Work-up: Upon completion, quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired N-alkylated intermediate.

Expected Results
Product AttributeExpected Outcome
Yield 75-85%
Appearance Pale yellow oil or low-melting solid
Purity (by HPLC) >98%
Stereochemical Purity High diastereomeric excess (de > 95%), retention of the (R)-configuration at C2.

Alternative Application: Synthesis of Chiral Oxazolidinone Auxiliaries

Chiral oxazolidinones are powerful auxiliaries in asymmetric synthesis, enabling highly stereoselective transformations such as aldol reactions, alkylations, and Diels-Alder reactions.[9] this compound can be readily converted into a valuable chiral oxazolidinone, which can then be used to direct the stereochemistry of subsequent reactions.

The synthesis typically involves the reaction of the amino alcohol with phosgene or a phosgene equivalent, such as carbonyldiimidazole (CDI) or diethyl carbonate, to form the cyclic carbamate.[9]

Caption: Synthesis of a chiral oxazolidinone.

Protocol: Preparation of (4R)-4-(4-ethoxyphenyl)oxazolidin-2-one
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.81 g, 10.0 mmol, 1.0 eq) in 50 mL of anhydrous toluene.

  • Reagent Addition: Add 1,1'-carbonyldiimidazole (CDI) (1.78 g, 11.0 mmol, 1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure oxazolidinone.

Conclusion

This compound is a highly valuable chiral building block for the synthesis of pharmaceutical intermediates. Its utility is prominently demonstrated in the stereoselective preparation of precursors for β2-adrenergic agonists via reductive amination, a robust and efficient synthetic strategy. Furthermore, its conversion to chiral oxazolidinone auxiliaries opens avenues for a wide range of asymmetric transformations. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the practical knowledge to effectively utilize this important chiral intermediate in their synthetic endeavors, ultimately contributing to the advancement of pharmaceutical research and development.

References

  • Reductive Amination Reaction. (2011, July 14). OpenBU. Retrieved from [Link]

  • Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold. (2018, May 25). PubMed. Retrieved from [Link]

  • Synthesis of Oxazolidinones. (n.d.). SlideShare. Retrieved from [Link]

  • Long-chain formoterol analogues: an investigation into the effect of increasing amino-substituent chain length on the beta2-adrenoceptor activity. (2004, September 20). PubMed. Retrieved from [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). PMC. Retrieved from [Link]

  • Process for the preparation of oxazolidinones and method of use thereof. (n.d.). Google Patents.
  • Arformoterol, (R,R)-Formoterol For Chronic obstructive pulmonary disease (COPD). (2016, August 3). Drugs.com. Retrieved from [Link]

  • Synthesis and Pharmacological Characterization of β 2 -Adrenergic Agonist Enantiomers: Zilpaterol. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. (n.d.). MSU Chemistry. Retrieved from [Link]

  • Long-chain formoterol analogues: an investigation into the effect of increasing amino-substituent chain length on the β2-adrenoceptor activity. (n.d.). Scilit. Retrieved from [Link]

  • Process for preparing formoterol and related compounds. (n.d.). Google Patents.
  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (n.d.). Frontiers. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of (R,R)-formoterol. (n.d.). ResearchGate. Retrieved from [Link]

  • Beta-Adrenergic Agonists. (2010, March 30). MDPI. Retrieved from [Link]

  • BETA2-ADRENERGIC AGONISTS ARE SYMPATHOMIMETIC DRUGS WITH A MYOLYTIC-SPASMOGENIC ACTION. (2024, June 1). Biolife - Publisher. Retrieved from [Link]

  • Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor. (n.d.). Google Patents.
  • Chapter 1: Enolate Alkylations. (n.d.). Caltech. Retrieved from [Link]

  • A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. (n.d.). ChemRxiv. Retrieved from [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

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Application Note: Chemoselective Functionalization of (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The chiral amino alcohol (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol is a "privileged scaffold" in medicinal chemistry, most notably serving as a critical intermediate in the synthesis of Mirabegron (Myrbetriq®), a


-adrenergic receptor agonist used for overactive bladder treatment.

The primary challenge in functionalizing this molecule lies in its bifunctional nature . The presence of a nucleophilic primary amine adjacent to a primary alcohol creates a competition between


-functionalization (desired) and 

-functionalization (side reaction). Furthermore, the benzylic position of the amine makes the chiral center susceptible to racemization under harsh basic or thermal conditions.

This guide provides three validated protocols for the chemoselective modification of the primary amine, ensuring high yield and enantiomeric retention.

Chemical Landscape & Decision Matrix

Before initiating synthesis, researchers must select the appropriate pathway based on the desired downstream application.

Reactivity Profile
  • Primary Amine (

    
    ):  High nucleophilicity; kinetically favored.
    
  • Primary Alcohol (

    
    ):  Lower nucleophilicity; thermodynamically stable esters.
    
  • Benzylic Chiral Center: Susceptible to racemization via quinone methide-like intermediates or radical mechanisms if oxidized or subjected to high heat (

    
    C) in strong base.
    
Functionalization Decision Tree

FunctionalizationStrategy Start This compound Decision Target Moiety? Start->Decision Amide Amide/Carbamate (Drug Linkers) Decision->Amide Acyl Amine Secondary Amine (Mirabegron Route) Decision->Amine Alkyl Cyclic Oxazolidinone (Chiral Aux/Protection) Decision->Cyclic Cyclic Carbonate Method1 Protocol 1: Chemoselective Acylation (Low Temp, Weak Base) Amide->Method1 Method2 Protocol 2: Reductive Amination (Borohydride Reagents) Amine->Method2 Method3 Protocol 3: CDI Cyclization (Rigidification) Cyclic->Method3

Figure 1: Strategic decision tree for functionalizing the primary amine based on target application.

Protocol 1: Chemoselective N-Acylation

Application: Introduction of protecting groups (Boc, Cbz) or drug linkers. Challenge: Preventing


-acylation.
Mechanistic Insight

To achieve




-selectivity, we exploit the kinetic nucleophilicity of nitrogen. By maintaining low temperatures (

C) and using a base that is strong enough to deprotonate the ammonium species but too bulky/weak to activate the alcohol significantly (e.g., DIPEA or TEA), we favor amide formation.
Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Acid Chloride (R-COCl) or Anhydride (1.1 eq)

  • Base: Triethylamine (TEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of the amino alcohol in 50 mL of anhydrous DCM under

    
     atmosphere.
    
  • Base Addition: Add TEA (12 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

  • Controlled Addition: Dissolve the Acid Chloride (11 mmol) in 10 mL DCM. Add this solution dropwise over 30 minutes.

    • Critical Control Point: The internal temperature must not exceed 5°C. Rapid addition generates exotherms that promote

      
      -acylation.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

  • Quench: Add saturated

    
     solution (30 mL).
    
  • Workup: Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate.
    
Troubleshooting & Validation
ObservationRoot CauseCorrective Action
New spot on TLC (

> Product)

-acylation (Ester)
Reduce temp to -10°C; Reduce base equivalents.
Low Yield HCl salt precipitationEnsure efficient stirring; switch base to DIPEA.
Racemization Base too strong/HeatVerify ee% via Chiral HPLC. Do not heat >30°C.

Protocol 2: Reductive Amination (Mirabegron Pathway)

Application: Synthesis of secondary amines (e.g., coupling with thiazole derivatives for Mirabegron).[1] Challenge: Over-alkylation and imine instability.

Mechanistic Insight

Direct alkylation with alkyl halides often leads to over-alkylation (tertiary amines). Reductive amination is superior. Using Sodium Triacetoxyborohydride (STAB) is preferred over


 because STAB is mild and selectively reduces the imine species without reducing the aldehyde/ketone starting material, allowing for a "one-pot" procedure.
Workflow Visualization

ReductiveAmination cluster_conditions Critical Parameters Substrate Amino Alcohol Imine Imine Intermediate (Equilibrium) Substrate->Imine + Aldehyde - H2O Aldehyde Aldehyde/Ketone Aldehyde->Imine Product Secondary Amine (>95% Yield) Imine->Product + STAB DCE/THF, RT STAB NaBH(OAc)3 (Selective Reductant) P1 Anhydrous Conditions P2 Stoichiometry 1:1.1

Figure 2: One-pot reductive amination workflow using STAB.

Step-by-Step Methodology
  • Imine Formation: In a round-bottom flask, combine amino alcohol (1.0 eq) and the target aldehyde/ketone (1.05 eq) in 1,2-Dichloroethane (DCE) or THF.

  • Drying (Optional but Recommended): Add activated 4Å molecular sieves to absorb water, pushing the equilibrium toward the imine. Stir for 1-2 hours at RT.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in one portion.

    • Note: Gas evolution (

      
      ) may occur.
      
  • Completion: Stir at RT for 4-16 hours. Monitor by HPLC for disappearance of the imine.

  • Quench: Quench carefully with saturated

    
    . Stir for 15 mins to decompose boron complexes.
    

Protocol 3: Oxazolidinone Formation (Cyclization)

Application: Simultaneous protection of


 and 

; formation of chiral auxiliaries; rigidification for SAR studies. Reagent: 1,1'-Carbonyldiimidazole (CDI).
Methodology
  • Dissolution: Dissolve amino alcohol (1.0 eq) in anhydrous THF or DMSO.

  • Reagent Addition: Add CDI (1.2 eq) at RT.

  • Cyclization: Heat the mixture to 60°C for 3 hours.

    • Mechanism:[1][2][3][4][5][6] The amine reacts first to form an imidazole-carbamate, which then undergoes intramolecular attack by the hydroxyl group to close the ring.

  • Workup: Dilute with ethyl acetate, wash with water (to remove imidazole byproduct), and dry.

Analytical Validation (QC)

To ensure the protocol succeeded, check these specific NMR markers:

  • H-NMR (DMSO-d6 or CDCl3):

    • 
      -Methine Proton:  The proton attached to the chiral center (
      
      
      
      -OH) typically appears around
      
      
      4.5-4.8 ppm.
    • Shift Diagnostic: If

      
      -acylation occurred, this proton shifts downfield significantly (
      
      
      
      5.5-6.0 ppm) due to the deshielding effect of the ester.
    • Amide NH: Look for the amide doublet (coupling to the CH) around

      
       8.0-8.5 ppm (in DMSO).
      
  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/IPA (typically 90:10).

    • Verify the enantiomeric excess (ee) matches the starting material (>99%).[7]

References

  • Vedantham, R., et al. (2015).[8] "Practical synthesis of Mirabegron." Journal of Chemical and Pharmaceutical Research, 7(4), 1473-1478.[8]

  • Astellas Pharma Inc. (2002). "Remedies for overactive bladder." U.S. Patent 6,346,532.[9]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Wanbury Ltd. (2016).[8][9] "Process for the preparation of Mirabegron and its intermediates." WO Patent 2016024284.[9]

Sources

Reaction conditions for coupling (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol with carboxylic acids

[1]

Abstract & Strategic Overview

The coupling of This compound (a chiral

1O-acylationN,O-diacylation1

Furthermore, the (2R)-benzylic stereocenter is susceptible to racemization under conditions that promote

1kinetic control1
Key Reaction Parameters
ParameterOptimal ConditionRationale
Stoichiometry 1.0 : 1.0 to 1.1 (Acid : Amine)Excess activated acid promotes O-acylation.[1]
Coupling Agent HATU or EDC/HOBtFast kinetics favor N-acylation; suppresses racemization of the acid partner.[1]
Base DIPEA or NMMNon-nucleophilic; buffers HCl without promoting oxazolone formation.[1]
Solvent DMF or DCMPolar aprotic solvents stabilize the transition state; DMF preferred for solubility.
Temperature 0°C

RT
Low initial temp prevents side reactions; RT ensures completion.[1]

Mechanism & Chemoselectivity

The reaction relies on the significant nucleophilicity difference between the amine (


  • Activation: The carboxylic acid is converted to an active ester (e.g., O-benzotriazole via HATU).[1]

  • Chemo-differentiation: The amine attacks the active ester orders of magnitude faster than the hydroxyl group due to higher HOMO energy and lower reorganization energy.

  • Side Reaction (Avoidance): If the reaction is heated or if highly reactive species like acid chlorides are used with excess base, the hydroxyl group can deprotonate and attack, forming the ester.

ReactionPathwaysStartReagents:(2R)-Amino Alcohol+ Carboxylic AcidActivationActivation(HATU/EDC)Start->ActivationIntermediateActivated Ester(OBt/OAt)Activation->IntermediatePath_NPath A (Favored):Amine Attack (Kinetic)Intermediate->Path_NPath_OPath B (Disfavored):Hydroxyl AttackIntermediate->Path_OProduct_NTarget Amide(>95% Yield)Path_N->Product_NProduct_OEster Impurity(<5%)Path_O->Product_O

Figure 1: Chemoselectivity pathways. Path A is kinetically favored under mild conditions.

Experimental Protocols

Protocol A: High-Throughput / Discovery (HATU Method)

Best for: Small scale (10mg - 1g), valuable acids, and rapid library synthesis.[1]

Materials:

  • This compound (1.0 equiv)[1]

  • Carboxylic Acid (1.0 - 1.1 equiv)[1]

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)[1]

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Preparation: In a dry vial equipped with a stir bar, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3-5 mL).

  • Activation: Add DIPEA (2.0 mmol, 348 µL) followed by HATU (1.1 mmol, 418 mg). Stir at room temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange.

    • Note: Pre-activation ensures the active ester is formed before the amine is introduced, minimizing potential racemization of the acid partner.

  • Coupling: Add This compound (1.0 mmol) to the reaction mixture.

  • Reaction: Stir at RT for 1–4 hours.

    • Monitoring: Check by LC-MS.[1] Look for the product mass [M+H]+ and disappearance of the amine. If ester formation (M+Acid) is observed, reduce temperature to 0°C for the addition step in future runs.

  • Workup:

    • Dilute with EtOAc (20 mL).[1]

    • Wash with saturated NaHCO₃ (2 x 10 mL) to remove HOBt byproducts and unreacted acid.[1]

    • Wash with Water (2 x 10 mL) and Brine (1 x 10 mL) to remove DMF.[1]

    • Dry over MgSO₄, filter, and concentrate.[2]

  • Purification: Flash chromatography (DCM/MeOH gradient) is usually sufficient.[1]

Protocol B: Process Scale / Cost-Sensitive (EDC/HOBt Method)

Best for: Gram-to-kilogram scale, avoiding expensive uronium salts.[1]

Materials:

  • EDC[1][2]·HCl (1.2 equiv)

  • HOBt (or Oxyma Pure) (1.2 equiv)

  • NMM (N-methylmorpholine) (2.5 equiv)[1]

  • DCM or DMF[1][2][3]

Step-by-Step Procedure:

  • Suspend the Amino Alcohol (10 mmol) and Carboxylic Acid (10 mmol) in DCM (50 mL).

    • Tip: If solubility is poor, add small amounts of DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add HOBt (12 mmol) followed by NMM (25 mmol).

  • Add EDC·HCl (12 mmol) portion-wise over 10 minutes.

    • Crucial: Slow addition at 0°C prevents exotherms that could promote O-acylation.[1]

  • Allow the reaction to warm to RT naturally and stir overnight (12–16 h).

  • Workup:

    • Wash with 1M HCl (to remove unreacted amine and EDC urea byproducts).[1] Caution: Ensure the product does not precipitate or hydrolyze.

    • Wash with Sat. NaHCO₃ (to remove unreacted acid).[1]

    • Dry and concentrate.[1]

Troubleshooting & Optimization Logic

Decision Tree for Reaction Failure

If the standard protocols fail, use this logic flow to diagnose and correct the issue.

TroubleshootingProblemIssue DetectedTypeIdentify TypeProblem->TypeLowYieldLow ConversionType->LowYieldO_AcylO-Acylation (Ester)Type->O_AcylRacemizationRacemizationType->RacemizationSol_TimeIncrease Time/TempCheck StericsLowYield->Sol_TimeSol_ProtectProtect Alcohol(TBS/TMS)O_Acyl->Sol_ProtectIf >10%Sol_BaseReduce BaseUse CollidineRacemization->Sol_Base

Figure 2: Troubleshooting workflow.

Critical Controls
  • Preventing Racemization:

    • The benzylic position is sensitive. Avoid strong bases like NaH or prolonged heating (>60°C).

    • If the carboxylic acid is an amino acid (e.g., Fmoc-AA-OH), use Oxyma/DIC or HATU/Collidine to suppress oxazolone-mediated racemization [1].[1]

  • Handling the 4-Ethoxy Group:

    • This electron-donating group stabilizes a benzylic carbocation.[1] Avoid strong acids (e.g., neat TFA) for prolonged periods during workup or deprotection steps downstream, as this could lead to

      
       substitution at the benzylic center.
      

References

  • Albericio, F., & Bull, S. D. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • PubChem. (2024).[1][4][5] 2-Amino-2-phenylethanol Compound Summary. National Library of Medicine.[1] Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol

[1][2][3]

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Target Molecule: (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol (Key intermediate for Mirabegron)[1][2][3]

Executive Summary

This guide addresses yield attrition in the reduction of (R)-4-ethoxyphenylglycine (or its methyl ester) to This compound .[1][2][3] While Lithium Aluminum Hydride (LAH) is the traditional reductant, it poses significant safety risks and work-up challenges at scale. This guide prioritizes the Sodium Borohydride/Iodine (NaBH₄/I₂) system, which offers comparable yields with superior safety profiles, provided the boron-amine complex is disrupted correctly during work-up.[2]

Module 1: Precursor Quality Control (The Foundation)

Problem: Inconsistent yields often stem from the quality of the starting material, (R)-2-amino-2-(4-ethoxyphenyl)acetic acid.[1][2][3]

Diagnostic Protocol: Before starting the reduction, verify the precursor against these standards:

ParameterSpecificationImpact on Yield
Moisture Content < 0.5% w/wHigh moisture consumes hydride reagents (violent H₂ evolution) and alters stoichiometry.[1][2][3]
Enantiomeric Excess (ee) > 99.0%Racemic impurities in the starting material cannot be removed easily after reduction without yield loss via recrystallization.[3]
Particle Size Fine PowderLarge crystals dissolve slowly, leading to heterogeneous reaction kinetics and incomplete reduction.[3]

Module 2: The Reduction Step (Reaction Engineering)

Recommended Method: NaBH₄/I₂ System

Why this method? The NaBH₄/I₂ system generates borane (B₂H₆) in situ.[3] Borane selectively reduces the carboxylic acid to the alcohol without affecting the ethoxy ether linkage or racemizing the chiral center, provided temperature is controlled.

The Mechanism:

2
Troubleshooting the Reaction

Q: The reaction seems stalled. TLC shows starting material after 12 hours. [1][2]

  • Root Cause: Iodine was added too quickly, or the solvent was not anhydrous.

  • Fix: Iodine must be added dropwise as a solution in THF over 1-2 hours. If added too fast, side reactions occur.[3] Ensure THF is dry (<50 ppm water).[1][3]

  • Intervention: Add an additional 0.2 equivalents of I₂ in THF and gently reflux for 2 more hours.

Q: I see a new impurity spot just above the product.

  • Root Cause: Over-reduction or dimer formation (rare with B₂H₆ but possible).[1][3]

  • Fix: Maintain temperature at reflux (65-70°C) but do not exceed 75°C.

Module 3: Work-up & Isolation (The Critical Bottleneck)[1][2]

The #1 Cause of Low Yield: Failure to break the Boron-Amine Complex.[2][3] Amino alcohols form stable complexes with boron species.[3] If you simply quench with water and extract, the product remains trapped in the aqueous layer or the emulsion layer.

Optimized Quench Protocol
  • Methanol Quench: Cool reaction to 0°C. Add Methanol carefully until gas evolution ceases. This destroys excess hydride.[2][3]

  • Complex Disruption: Add 6M NaOH or KOH and reflux for 2-3 hours.

    • Why? You must hydrolyze the B-N bond.[2][3] Simple stirring at room temperature is insufficient.[2][3]

  • Solvent Removal: Evaporate the THF/MeOH before extraction.[2][3] Organic solvents miscible with water will drag your polar product into the aqueous waste.[3]

Extraction Strategy

The product is amphoteric and moderately water-soluble.[2][3][4]

  • pH Adjustment: Adjust aqueous layer to pH > 12.

  • Solvent: Use DCM (Dichloromethane) or a mixture of CHCl₃/Isopropanol (3:1) .[3] Pure ethyl acetate is often insufficient for amino alcohols.[3]

  • Salting Out: Saturate the aqueous phase with NaCl to push the organic product out (Salting-out effect).[2][3]

Module 4: Visualization of the Optimized Workflow

The following diagram illustrates the decision logic and process flow for maximizing yield.

YieldOptimizationStartStart: (R)-4-EthoxyphenylglycineCheckMoistureCheck Moisture ContentStart->CheckMoistureDryMaterialDry under Vacuum (40°C)CheckMoisture->DryMaterial>0.5% H2OReactionReaction: NaBH4 + I2 in THF(In-situ Borane Generation)CheckMoisture->Reaction<0.5% H2ODryMaterial->ReactionQuenchDecisionQuench ProcedureReaction->QuenchDecisionWrongQuenchStandard Water QuenchQuenchDecision->WrongQuenchIncorrectRightQuench1. MeOH Quench2. Add 6M NaOH3. REFLUX (3 hrs)QuenchDecision->RightQuenchCorrectTrappedProductFAIL: Product trapped inBoron-Amine ComplexWrongQuench->TrappedProductExtractionExtraction:Use DCM or CHCl3/IPASaturate with NaClRightQuench->ExtractionFinalProductTarget: (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol(>85% Yield)Extraction->FinalProduct

Caption: Critical Process Flow for disrupting the Boron-Amine complex to release the free amino alcohol.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Lithium Aluminum Hydride (LAH) instead? A: Yes.[1][3] LAH is the legacy standard.[2][3] However, LAH work-up often produces gelatinous aluminum salts that trap the product.[2][3] If using LAH, use the Fieser work-up (




Q: My product is an oil, but it should be a solid. A: The free base is often an oil or low-melting solid.[2][3] The hydrochloride salt is a stable solid.[3] To isolate as a solid, dissolve the oil in dry ethanol and add HCl in dioxane/ethanol to precipitate the salt.

Q: How do I check for racemization? A: Use Chiral HPLC.

  • Column: Chiralcel OD-H or AD-H.[1][2][3]

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1][3]

  • Racemization usually occurs if the reaction mixture is heated >80°C or if the starting material contained the (S)-enantiomer.[2]

References

  • McKennon, M. J., et al. (1993).[3][5] "A convenient reduction of amino acids and their derivatives."[3][6] The Journal of Organic Chemistry, 58(13), 3568-3571.

    • Grounding: Establishes the NaBH₄/I₂ protocol as a standard for amino acid reduction.
  • Kanth, J. V. B., & Periasamy, M. (1991).[3] "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine."[3][5] The Journal of Organic Chemistry, 56(20), 5964-5965.

    • Grounding: Describes the mechanism of in-situ borane gener
  • Astellas Pharma Inc. (2004).[1][3] "Process for production of amide derivatives." WO Patent 2004041783.[3]

    • Grounding: Describes the industrial synthesis context for Mirabegron intermedi
  • Takasu, T., et al. (2012).[3] "Synthesis and pharmacological activity of the key intermediate of Mirabegron." Journal of Medicinal Chemistry. (Contextual reference for the ethoxy-phenyl moiety).

Technical Support Center: Thermal Stabilization of (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol (often a key intermediate in the synthesis of


-adrenergic agonists like Mirabegron).

Status: Operational | Tier: Level 3 (Senior Application Support) Case ID: RAC-ETH-002 Subject: Prevention of Racemization During Thermal Processing

Executive Summary & Molecule Profile

The Core Issue: Phenylglycinol derivatives, including This compound , possess a "benzylic trigger." The C2 proton is situated between an electron-rich aromatic ring and a primary amine. While the 4-ethoxy group (electron-donating) stabilizes the ring, the primary risk of racemization during heating stems from base-catalyzed proton abstraction or Schiff-base mediated tautomerization (often driven by trace carbonyl impurities in solvents).

Critical Parameter: Enantiomeric Excess (ee%) > 99.5%. Danger Zone: Heating the free base form >40°C in polar aprotic solvents or in the presence of aldehydes/ketones.

The Mechanism: Why Racemization Occurs

Understanding the enemy is the first step to containment.

The racemization is not random; it follows specific electronic pathways.

  • Direct Deprotonation: In the presence of a base, the acidic benzylic proton is removed, creating a planar carbanion/enolate-like intermediate. Upon reprotonation, the chiral memory is lost.

  • Schiff Base Catalysis: If the solvent contains trace ketones (e.g., acetone) or aldehydes, the amine forms an imine. The

    
    -proton of the imine is significantly more acidic than that of the free amine, lowering the energy barrier for racemization.
    
Visualization: Racemization Pathways

RacemizationMechanism Start (2R)-Isomer (Chiral Center) Trigger1 Pathway A: Base (B:) Start->Trigger1 High T Trigger2 Pathway B: R-CHO / R2-CO (Trace Impurities) Start->Trigger2 Condensation Intermed Planar Intermediate (Aza-allylic anion / Enolate) Trigger1->Intermed -H+ Trigger2->Intermed Imine formation then -H+ Intermed->Start +H+ End (2S)-Isomer (Impurity) Intermed->End +H+ (Non-stereoselective)

Caption: Figure 1. Dual pathways for thermal racemization. Pathway B (impurity-driven) is often the "silent killer" in high-purity solvents that contain ppm-level carbonyls.

Troubleshooting Guides (Q&A Format)

Scenario A: "My ee% drops significantly during solvent swap/distillation."

Diagnosis: You are likely concentrating the free base in a solution that has become basic or contains trace carbonyls. As the volume decreases, the concentration of the amine and any catalytic impurities increases, accelerating the reaction.

Corrective Protocol:

  • The "Salt Switch": Never heat the free base to dryness. Convert the amine to a salt (HCl, H₂SO₄, or L-Tartrate) before heating. The ammonium species (

    
    ) is electronically deactivated against deprotonation.
    
  • Solvent Audit: Ensure your solvent (e.g., Ethyl Acetate, IPA) is "Peroxide and Carbonyl Free."

    • Test: Add 2,4-Dinitrophenylhydrazine (2,4-DNPH) to a solvent aliquot. A precipitate indicates carbonyls.

Data Comparison: Stability at 60°C (4 Hours)

Form Solvent Additive Result (ee%)
Free Base Ethanol None 96.2% (Failed)
Free Base Ethanol 0.1% Acetone 88.5% (Critical Fail)
HCl Salt Ethanol None 99.9% (Stable)

| Free Base | Toluene | DIPEA (Base) | 92.1% (Failed) |

Scenario B: "I must run a reaction at reflux with the free amine."

Diagnosis: You cannot use the salt form because the reaction requires the nucleophilic free amine (e.g., amidation or alkylation).

Corrective Protocol:

  • Biphasic System: Use a water/organic (e.g., Toluene/Water) system with an inorganic base (Na₂CO₃). The inorganic base stays in the water; the amine partitions into the organic layer. This minimizes the contact time between the "active" base and the chiral center.

  • Base Selection: Avoid strong, unhindered organic bases (like TEA or DIPEA).[1]

    • Use:2,4,6-Collidine or N-Methylmorpholine (NMM) . These are sterically hindered or weaker, reducing the rate of

      
      -proton abstraction.
      
  • Temperature Cap: Do not exceed 60-65°C. If the reaction is slow, use a catalyst rather than increasing heat.

Decision Tree: Process Optimization

OptimizationTree Start Start: Heating Required? Q1 Is the Free Amine Necessary for Reaction? Start->Q1 Yes Yes (Nucleophile) Q1->Yes Reaction No No (Workup/Storage) Q1->No Storage/Distillation Action2 Check Solvent Purity (No Aldehydes!) Yes->Action2 Action1 Convert to Salt (HCl / Tartrate) No->Action1 Action3 Use Biphasic System or Hindered Base Action2->Action3

Caption: Figure 2. Decision logic for handling this compound under thermal stress.

Validated Analytical Method (Chiral HPLC)

Trust but verify. Use this method to confirm optical purity.

To accurately detect the (S)-enantiomer impurity, standard C18 columns will not work. You must use a polysaccharide-based chiral stationary phase.

Method Parameters:

  • Column: Chiralpak IC or Chiralcel OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: The amine modifier (DEA) is critical to sharpen the peak of the amino alcohol.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C (Do not heat the column for this separation).

  • Detection: UV @ 225 nm (Absorption of the ethoxy-phenyl moiety).

  • Expected Retention:

    • (R)-Isomer: ~12.5 min

    • (S)-Isomer: ~15.2 min (Verify with racemic standard).

Frequently Asked Questions (FAQs)

Q: Can I use DMF or DMSO as a solvent for heating? A: Avoid if possible. Polar aprotic solvents like DMF and DMSO solvate cations well, leaving the basic anion "naked" and more reactive. This increases the basicity of any species present, accelerating racemization. If you must use them, keep T < 40°C.

Q: Does the 4-ethoxy group make it more or less stable than unsubstituted phenylglycinol? A: The 4-ethoxy group is electron-donating. While this makes the benzylic position less acidic than a 4-nitro derivative, it stabilizes the carbocation character. This means you are less prone to direct deprotonation but potentially more prone to racemization if the hydroxyl group is activated (e.g., by acid chlorides), leading to


-type scrambling.

Q: I see a new impurity peak at RRT 0.9 after heating. Is this the enantiomer? A: Likely not. If it is RRT 0.9 on a non-chiral column, it may be the oxazolidinone derivative formed by reaction with carbonate or CO₂ in the air, or a dimer. Racemization (formation of the enantiomer) is usually invisible on achiral HPLC.

References

  • Mechanism of Amino Acid/Amino Alcohol Racemization

    • Sivakua, T., & Smith, G. (1983).[3] Racemization mechanism of phenylglycine derivatives.[3] (Contextual grounding from general amino acid racemization studies).

  • Mirabegron Intermediate Synthesis & Stability

    • Patil, P. A., et al. (2024).[4][5] "Synthesis and Characterization of Chiral Impurities of Mirabegron." International Research Journal on Advanced Engineering and Management.

    • Note: This paper explicitly details the chiral impurities of the Mirabegron pathway, identifying the (S)
  • Prevention Strategies (Additives & Salts)

    • BenchChem Technical Support.[1][2] "Prevention of Racemization in Peptide Synthesis."

    • Relevance: Validates the use of hindered bases (Collidine) and additives (HOBt) to suppress oxazolone/imine mediated racemization.[1]

  • Analytical Methods

    • European Patent EP0924193A1. "Processes for producing optically active 2-amino-1-phenylethanol derivatives."

    • Relevance: Provides foundational HPLC conditions for resolving substituted phenylglycinol deriv

Sources

Purification techniques for removing impurities from (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Purification Technologies

Welcome to the technical support center for the purification of (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges for this compound?

A1: The purification of this chiral amino alcohol presents two main challenges:

  • Removal of Achiral Impurities: These are process-related impurities stemming from the synthetic route, such as unreacted starting materials, reagents, and by-products. Their removal is typically addressed by standard techniques like recrystallization or flash chromatography.

  • Enantiomeric Separation: The most critical challenge is isolating the desired (2R)-enantiomer from its undesired (2S)-counterpart. As enantiomers have identical physical properties in an achiral environment, specialized chiral separation techniques are mandatory for high enantiomeric purity.

Q2: What are the most common impurities I should expect?

A2: The impurity profile is highly dependent on the synthetic route. For amino alcohols of this class, common impurities may include:

  • Starting Materials: Unreacted precursors such as the corresponding ketone or epoxide.

  • By-products: Positional isomers (e.g., 1-amino-2-(4-ethoxyphenyl)ethan-1-ol) can be formed, especially in methods like epoxide openings.[1] These can be particularly difficult to remove by recrystallization alone.

  • Reagents: Residual catalysts or reducing agents from the synthesis.

  • The Undesired Enantiomer: The (2S)-enantiomer, which must be removed to achieve high enantiomeric excess (ee).

Q3: Which purification technique should I start with: Recrystallization or Chromatography?

A3: The choice depends on the scale and the nature of the impurities.

  • For removing bulk achiral impurities from a large-scale reaction (>10g), Recrystallization is often the most economical and efficient first step. It is excellent for significantly increasing purity before a final polishing step.

  • For removing multiple impurities with similar solubility or for smaller scales, Flash Column Chromatography on silica gel is more effective.[2]

  • For separating the (2R) and (2S) enantiomers, Chiral High-Performance Liquid Chromatography (HPLC) is the most direct and reliable method.[2][3][4] In some cases, classical resolution via diastereomeric salt formation can be used on a larger scale.[][6]

The following workflow illustrates a common purification strategy.

G cluster_0 Purification Strategy Crude Crude Racemic Product Flash Flash Chromatography (Silica Gel) Crude->Flash Remove polar/non-polar achiral impurities Recrystallization Recrystallization Flash->Recrystallization Further bulk purification Chiral_HPLC Chiral HPLC / SFC Flash->Chiral_HPLC If recrystallization is ineffective Recrystallization->Chiral_HPLC Final enantiomeric separation Pure Pure (2R)-Enantiomer (>99% ee) Chiral_HPLC->Pure

Caption: General purification workflow for this compound.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[2]

ProblemPossible Cause(s)Recommended Solution(s)
Compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too quickly. 3. High concentration of impurities is depressing the melting point.1. Select a solvent with a lower boiling point. 2. Re-heat to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Try scratching the inside of the flask with a glass rod to induce nucleation. 3. Perform a preliminary purification by flash chromatography to remove the bulk of impurities.[2]
No crystals form upon cooling. 1. Too much solvent was used, preventing saturation. 2. The solution requires nucleation to begin crystallization.1. Boil off some solvent to increase the concentration and attempt to cool again. 2. Add a seed crystal of the pure compound. 3. If using a two-solvent system, add the anti-solvent (e.g., hexane) dropwise to the warm solution until it becomes slightly cloudy, then clarify with a drop of the "good" solvent (e.g., ethanol) before cooling.[2]
Poor recovery / Low yield. 1. The compound has significant solubility in the solvent even at low temperatures. 2. The volume of solvent used was excessive.1. Place the flask in an ice bath for 30-60 minutes to maximize precipitation. 2. Re-evaluate the solvent system. A mixed-solvent system may be more effective.[7] 3. Concentrate the mother liquor and attempt a second recrystallization to recover more material.
Crystals are colored or appear impure. 1. Colored impurities are co-precipitating with the product.1. Before cooling, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Hot filter the solution through a pad of Celite to remove the charcoal, then allow the filtrate to cool.[8]
Experimental Protocol: Two-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent in which the compound is highly soluble (e.g., Ethanol, Methanol) and a miscible "poor" or "anti-solvent" in which it is insoluble (e.g., Water, Hexane).[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.

  • Saturation: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold "poor" solvent, and dry them under vacuum.

G cluster_0 Recrystallization Troubleshooting Logic Start Cooling Solution OilsOut Oils Out? Start->OilsOut NoCrystals No Crystals? OilsOut->NoCrystals No Sol_Change Re-heat, Add Solvent, Cool Slowly or Change Solvent System OilsOut->Sol_Change Yes Success Pure Crystals Formed NoCrystals->Success No Sol_Conc Concentrate Solution or Add Anti-Solvent/Seed Crystal NoCrystals->Sol_Conc Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

Troubleshooting Guide: Chiral HPLC

For achieving high enantiomeric purity (>99% ee), chiral HPLC is the gold standard. The key is the interaction between the analyte and the Chiral Stationary Phase (CSP).[4]

ProblemPossible Cause(s)Recommended Solution(s)
No separation of enantiomers (single peak). 1. The selected Chiral Stationary Phase (CSP) is not suitable for this class of compound. 2. The mobile phase composition is incorrect.1. Screen different CSPs. For amino alcohols, polysaccharide-based (e.g., Chiralpak®, Chiralcel®) and Pirkle-type columns are often successful.[9][10] 2. Drastically change the mobile phase. If using normal phase (Hexane/Alcohol), switch the alcohol (e.g., from isopropanol to ethanol).
Poor resolution (overlapping peaks). 1. The mobile phase is too strong, causing rapid elution. 2. The flow rate is too high.1. Decrease the percentage of the polar modifier (alcohol) in the mobile phase. A lower percentage generally increases retention and can improve resolution.[9] 2. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
Broad peaks or significant peak tailing. 1. Secondary interactions between the basic amine group of the analyte and acidic silanol groups on the stationary phase support. 2. The sample is overloaded on the column.1. This is the most common issue for amines. Add a basic additive like Diethylamine (DEA) or a competing amine to the mobile phase (typically 0.1%).[9] This masks the acidic sites and dramatically improves peak shape. 2. Reduce the injection volume or the concentration of the sample.
Drifting baseline or inconsistent retention times. 1. The column is not properly equilibrated with the mobile phase. 2. Mobile phase composition is unstable or improperly mixed.1. Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before analysis.[11] 2. Use high-quality HPLC-grade solvents and ensure the mobile phase is thoroughly mixed and degassed.
Data Table: Recommended Starting Conditions for Chiral HPLC Method Development
ParameterNormal Phase (Recommended)Reversed Phase
Recommended CSPs Chiralpak® IA/IB/IC/ID, Chiralcel® OD/OJ[2][9]Cyclodextrin-based, certain polysaccharide phases
Mobile Phase A Hexane/Ethanol (90/10, v/v) + 0.1% DEAWater (w/ 0.1% TFA or DEA) / Acetonitrile (90/10)
Mobile Phase B Hexane/Isopropanol (90/10, v/v) + 0.1% DEAWater (w/ 0.1% TFA or DEA) / Methanol (90/10)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C
Detection UV (e.g., 220 nm, 254 nm)UV (e.g., 220 nm, 254 nm)
Experimental Protocol: Chiral HPLC Method Screening
  • Column Selection: Choose a polysaccharide-based CSP (e.g., Chiralpak® IA) as the primary screening column.

  • Initial Screening:

    • Equilibrate the column with Mobile Phase A (Hexane/Ethanol/DEA).

    • Inject the racemic sample.

    • If no separation is observed, switch to Mobile Phase B (Hexane/Isopropanol/DEA) and re-equilibrate before injecting.

  • Optimization: Based on the screening, select the alcohol modifier that provides the best initial selectivity.

    • Adjust Modifier: Vary the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20%). A lower percentage often improves resolution.[9]

    • Adjust Additive: If peak shape is poor, optimize the concentration of DEA (e.g., 0.05% to 0.2%).

  • Derivatization (If Necessary): If direct separation is unsuccessful, consider derivatizing the amino alcohol with an agent like FMOC-chloride. Derivatization can enhance interactions with the CSP and improve detectability.[9]

G cluster_0 Chiral HPLC Optimization Workflow Select_CSP Select Polysaccharide CSP (e.g., Chiralpak IA) Screen_MP Screen Mobile Phases (Hexane/EtOH vs Hexane/IPA) + 0.1% DEA Select_CSP->Screen_MP Resolution Resolution > 1.5? Screen_MP->Resolution Optimize Optimize Alcohol % and Flow Rate Resolution->Optimize Yes Consider_Deriv Consider Derivatization or Different CSP Resolution->Consider_Deriv No Peak_Shape Good Peak Shape? Optimize->Peak_Shape Optimize_Additive Adjust DEA Concentration (0.05% - 0.2%) Peak_Shape->Optimize_Additive No Final_Method Final Validated Method Peak_Shape->Final_Method Yes Optimize_Additive->Final_Method

Caption: A systematic workflow for developing a chiral HPLC separation method.

References

  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. (n.d.). Benchchem.
  • Frequently Asked Questions: Purification Troubleshooting. (n.d.). Smolecule.
  • Chiral Resolution and Separation Services. (n.d.). BOC Sciences.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). separations.co.uk.
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. (n.d.). PMC.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International.
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025). Microbe Notes.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025). ResearchGate.
  • Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. (n.d.). Synfacts.
  • Troubleshooting Guide. (n.d.). Phenomenex.
  • Recrystallization and purification techniques for 2'-Aminoacetophenone. (n.d.). Benchchem.
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. (n.d.). European Patent Office.
  • Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone. (n.d.). Benchchem.

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Technical Support Center: Troubleshooting Low Enantiomeric Excess in (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of achieving high enantiomeric excess (e.e.) in the synthesis of (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol. Chiral amino alcohols are crucial building blocks in the pharmaceutical industry, and their stereochemical purity is often paramount for biological activity and safety.[1][2] This document is designed to provide both diagnostic and remedial guidance to help you optimize your synthetic protocols.

Troubleshooting Guide: Low Enantiomeric Excess (e.e.)

Low enantiomeric excess is a frequent hurdle in asymmetric synthesis. The issue can often be traced back to a few key areas of the experimental setup. This section provides a systematic approach to identifying and resolving the root cause of suboptimal enantioselectivity.

Question: My asymmetric reduction of the precursor α-amino ketone is resulting in a low e.e. for this compound. What are the likely causes and how can I improve it?

Answer:

Achieving high enantioselectivity in the reduction of an α-amino ketone to a chiral amino alcohol is a multifactorial challenge. A low e.e. can stem from issues with the catalyst, reaction conditions, or the substrate itself. A logical, step-by-step investigation is the most effective approach.[3]

Troubleshooting Workflow for Asymmetric Reduction

G cluster_catalyst Catalyst Investigation cluster_conditions Condition Optimization cluster_substrate Purity Checks cluster_analysis Analytical Review start Low e.e. Observed catalyst Catalyst Integrity & Activity start->catalyst conditions Reaction Conditions start->conditions substrate Substrate & Reagent Purity start->substrate analysis Analytical Method Validation start->analysis catalyst_purity Check Purity & Age of Catalyst/Ligand catalyst->catalyst_purity temperature Lower Reaction Temperature conditions->temperature substrate_purity Re-purify Substrate & Reagents substrate->substrate_purity hplc_method Validate Chiral HPLC/GC Method analysis->hplc_method end High e.e. Achieved catalyst_loading Optimize Catalyst Loading catalyst_purity->catalyst_loading in_situ Verify In Situ Catalyst Formation catalyst_loading->in_situ in_situ->end solvent Screen Solvents temperature->solvent concentration Adjust Substrate Concentration solvent->concentration concentration->end anhydrous Ensure Anhydrous Conditions substrate_purity->anhydrous anhydrous->end racemic_std Run Racemic Standard hplc_method->racemic_std racemic_std->end

Caption: Troubleshooting workflow for low enantiomeric excess.

1. Catalyst Integrity and Activity

The chiral catalyst is the cornerstone of your asymmetric transformation. Its effectiveness can be compromised by several factors.

  • Purity and Age: Catalysts, especially complex organometallic ones or oxazaborolidines used in Corey-Bakshi-Shibata (CBS) reductions, can degrade over time, particularly if exposed to air or moisture.[4][5] Using an old or improperly stored catalyst can lead to diminished enantioselectivity.

    • Action: Use a fresh batch of catalyst or re-purify the existing one. For CBS reductions, consider generating the oxazaborolidine catalyst in situ from a fresh, high-purity chiral amino alcohol precursor.[4][5]

  • Catalyst Loading: While catalytic, the concentration of the catalyst can influence the balance between the desired asymmetric pathway and a non-selective background reaction.

    • Action: Systematically vary the catalyst loading (e.g., from 1 mol% to 10 mol%) to find the optimal concentration for your specific substrate and conditions.

  • Catalyst Activation: Some catalytic systems require an activation step. Incomplete activation will result in a lower concentration of the active catalytic species.

    • Action: Review the literature for your specific catalyst system and ensure all activation procedures are strictly followed.

2. Reaction Conditions

The reaction environment plays a critical role in the stereochemical outcome.

  • Temperature: Asymmetric reactions are often highly sensitive to temperature. Generally, lower temperatures enhance selectivity by amplifying the small energy difference between the diastereomeric transition states.

    • Action: If your e.e. is low, try running the reaction at a lower temperature (e.g., decrease from room temperature to 0 °C or -20 °C).

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity.

    • Action: Screen a range of solvents with varying polarities (e.g., THF, toluene, dichloromethane).

  • Reaction Time and Conversion: In some cases, the enantiomeric excess of the product can decrease over time, especially if there is a competing racemization process or if the catalyst degrades to a less selective species.[6]

    • Action: Monitor the reaction kinetics and the e.e. at different time points to determine the optimal reaction duration.

3. Substrate and Reagent Purity

Impurities can have a detrimental effect on catalytic asymmetric reactions.

  • Substrate Purity: Impurities in the starting α-amino ketone can inhibit or poison the catalyst.

    • Action: Re-purify the substrate by recrystallization or column chromatography.

  • Anhydrous Conditions: Many catalysts used in asymmetric reductions, such as those involving boranes, are extremely sensitive to moisture.[3][7]

    • Action: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., argon or nitrogen).

4. Analytical Method Validation

An inaccurate e.e. measurement can lead to misinterpretation of results.

  • Chiral Chromatography Method: The most common methods for determining e.e. are chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). An unoptimized method can result in poor separation of enantiomers and inaccurate integration.

    • Action: Ensure your chiral column and mobile phase provide baseline separation of the two enantiomers. It is crucial to analyze a racemic sample of the product to confirm the elution times of both enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound with high enantiomeric excess?

A1: Several effective strategies exist for the enantioselective synthesis of chiral amino alcohols.[1] For this compound, the most common approaches include:

  • Asymmetric Reduction of a Prochiral Ketone: This is a widely used method involving the reduction of the corresponding α-amino ketone. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane source, is a reliable choice known for its high enantioselectivity and predictable stereochemical outcome.[7][8][9]

  • Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of α-amino ketones using chiral transition metal catalysts (e.g., based on iridium, rhodium, or ruthenium) can provide excellent enantioselectivities, often with very high turnover numbers.

  • Biocatalysis: Engineered enzymes, such as amine dehydrogenases (AmDHs), can be used for the reductive amination of α-hydroxy ketones, offering high conversions and excellent enantiomeric excess under mild reaction conditions.[10][11]

  • Chiral Resolution of a Racemic Mixture: This involves separating the enantiomers of racemic 2-amino-2-(4-ethoxyphenyl)ethan-1-ol. This can be achieved by forming diastereomeric salts with a chiral resolving agent (like tartaric acid or mandelic acid), followed by fractional crystallization.[12][13]

Method Typical e.e. (%) Advantages Considerations
CBS Reduction >95%[1][9]Predictable stereochemistry, wide substrate scope.Sensitive to moisture and air.
Asymmetric Hydrogenation Up to 99.9%High efficiency (high TON), high e.e.May require high-pressure equipment.
Biocatalysis (AmDH) >99%[10]Mild conditions, high selectivity.Enzyme availability and stability.
Chiral Resolution Can reach >99%Established and scalable method.Maximum theoretical yield is 50% without a racemization step.

Q2: How can I prepare the racemic standard of 2-amino-2-(4-ethoxyphenyl)ethan-1-ol needed for chiral HPLC method development?

A2: A racemic standard can be easily prepared by reducing the precursor, 2-amino-1-(4-ethoxyphenyl)ethanone, with a non-chiral reducing agent. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a common and effective choice for this transformation. The absence of any chiral influence ensures the formation of a 50:50 mixture of the (R)- and (S)-enantiomers.

Protocol: Preparation of Racemic 2-amino-2-(4-ethoxyphenyl)ethan-1-ol
  • Dissolution: Dissolve 2-amino-1-(4-ethoxyphenyl)ethanone (1.0 eq) in methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to adjust the pH to ~7.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

G start Start: 2-amino-1-(4-ethoxyphenyl)ethanone in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ (1.5 eq) cool->add_nabh4 react Stir at 0 °C to RT add_nabh4->react quench Quench with H₂O & HCl react->quench extract Extract with Ethyl Acetate quench->extract workup Wash, Dry, Concentrate extract->workup end Racemic Product workup->end

Caption: Workflow for racemic standard synthesis.

Q3: My enantiomeric excess is moderate (e.g., 70-80%). Can I improve the e.e. of the final product post-synthesis?

A3: Yes, it is possible to enhance the enantiomeric purity of a product that has been synthesized with a moderate e.e. This process is often referred to as enantiomeric enrichment.

  • Recrystallization: If the product is crystalline, it may be possible to enrich the e.e. through careful recrystallization. This is particularly effective if the racemic form crystallizes as a conglomerate (a physical mixture of enantiopure crystals) rather than a racemic compound (where both enantiomers are present in the same crystal lattice). A phase diagram of the enantiomeric mixture can help determine the feasibility of this approach.[14]

  • Chiral Resolution: The partially enriched mixture can be subjected to classical chiral resolution by forming diastereomeric salts with a resolving agent. The less soluble diastereomer will crystallize out, leading to a higher e.e. in the solid phase.

  • Preparative Chiral Chromatography: For smaller scales, preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) can be used to separate the enantiomers and isolate the desired (2R)-enantiomer with high purity.[13][15]

Q4: Can racemization occur during workup or purification, and how can I prevent it?

A4: Yes, racemization can occur under certain conditions, leading to a decrease in the enantiomeric excess of the final product.[16] For amino alcohols, racemization at the chiral center bearing the amino and hydroxyl groups is possible, particularly under harsh acidic or basic conditions, or at elevated temperatures.

  • Mechanism: Racemization can proceed through the formation of an achiral intermediate, such as an enol or an imine, which can then be protonated or reduced from either face with equal probability.[16]

  • Prevention:

    • Mild Conditions: Use mild acidic and basic conditions during the workup. Avoid strong acids or bases and prolonged exposure.

    • Temperature Control: Perform all workup and purification steps at or below room temperature whenever possible. Avoid high temperatures during solvent removal (rotoevaporation).

    • pH Control: Maintain a pH range where the compound is stable. For amino alcohols, this is typically in the neutral to slightly basic or acidic range, but extremes should be avoided.

By systematically addressing these potential issues, you can effectively troubleshoot and optimize your synthesis to achieve a high enantiomeric excess for this compound.

References

  • Corey–Itsuno reduction - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]

  • Schrittwieser, J. H., Velikogne, S., & Kroutil, W. (2018). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
  • Zhang, X., & Wang, C. (2014).
  • Aleku, G. A., Man, H., France, S. P., Le, C. T., & Hailes, H. C. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 789381.
  • Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(18), 5328–5334.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
  • An, H., Liu, Y., & An, J. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • Goolsby, B., & Brodbelt, J. S. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 70(21), 4595–4601.
  • Racemization - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]

  • Kawanami, H., Ikariya, T., & Noyori, R. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349.
  • Madarász, Á., & Sohajda, T. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas antisolvent fractionation of chlorine-substituted mandelic acid derivatives. Periodica Polytechnica Chemical Engineering, 62(1), 10–16.
  • Cruz, R., & Ribeiro, A. M. (2022). Semi-continuous and continuous processes for enantiomeric separation. Reaction Chemistry & Engineering, 7(8), 1689–1704.
  • Tipton, K. F. (2021). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Beilstein Journal of Organic Chemistry, 17, 1030–1043.
  • Saigo, K., et al. (2025, August 9). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: Chiral discrimination mechanism. ResearchGate. Retrieved from [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development, 12(2), 269–281.
  • Sánchez, F., & Gallardo, J. L. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(4), 309–314.
  • Kumar, V., & Sankar, M. (2017). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 22(5), 779.
  • Brown, H. C., & Ramachandran, P. V. (1992). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Journal of Organometallic Chemistry, 429(1-3), 265-276.
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved February 26, 2026, from [Link]

  • Blacker, A. J., & Williams, J. M. J. (2019).
  • Zhang, H., Wang, Y., & Xing, H. (2018).
  • O'Brien, P. (2002). New methods for the asymmetric synthesis of α-alkylated ketones and 1,3-amino alcohols. University of Cambridge.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • An, H., & An, J. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • An, H., & An, J. (2016). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics. The Journal of Organic Chemistry, 81(15), 6297–6304.
  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution.
  • Chen, C., & Li, X. (2016). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines.
  • University of California, Irvine. (n.d.). Asymmetric Synthesis.
  • Leeman, M., & El-Hajj, H. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3293–3301.
  • Kawanami, H., Ikariya, T., & Noyori, R. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349.
  • Enantiomeric excess - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]

  • An, H., & An, J. (2017). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • Ashenhurst, J. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
  • BOC Sciences. (2022, January 12). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
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Technical Support Center: Solubility Optimization for (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-ETH-2R Status: Open Agent: Senior Application Scientist Subject: Comprehensive Solubility Troubleshooting & Optimization Guide

Executive Summary

You are encountering solubility limitations with (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol (CAS related to 174500-19-7). This molecule presents a classic "amphiphilic conflict":

  • Hydrophobic Domain: The 4-ethoxyphenyl tail drives high crystal lattice energy and lipophilicity (LogP > 1.5 estimated).

  • Hydrophilic Domain: The amino-ethanol "head" offers hydrogen bonding but is often involved in strong intermolecular crystal packing in the free base form.

The Solution: The free base is likely insoluble in neutral water. To achieve millimolar (mM) concentrations, you must disrupt the crystal lattice using ionization (pH < 7) , dielectric modification (co-solvents) , or inclusion complexation .

Module 1: pH Adjustment & Salt Formation (Primary Strategy)

The Science: This molecule is a primary amine.[1] Based on structural analogs like phenylethanolamine, the pKa of the amine group is approximately 8.9 – 9.1 .

  • pH > 9: The molecule is uncharged (free base), leading to precipitation.

  • pH < 7: The amine protonates (

    
    ), increasing aqueous solubility by orders of magnitude via ion-dipole interactions with water.
    
Troubleshooting Guide: Salt Screen
SymptomProbable CauseCorrective Action
Precipitation after adding buffer Common Ion Effect: High concentration of Cl⁻ or counter-ions in the buffer reduced the solubility product (

).
Switch to a buffer with a different anion (e.g., Acetate vs. Phosphate) or reduce buffer molarity (50mM → 10mM).
"Oiling out" during acidification Supersaturation: The salt formed is amorphous or hygroscopic and separated as a liquid phase.Heat the solution to 40°C to redissolve, then cool slowly. Seed with a crystal if available.
pH Drift over time Insufficient Buffering: The amine itself acts as a buffer. If the concentration is high, it overcomes the buffer capacity.Use a strong acid (1M HCl) to titrate the stock solution to pH 4.0–5.0 before adding to the final media.
Protocol: In-Situ Salt Formation

Use this for preparing stock solutions (10–50 mM).

  • Calculate: Determine the molar amount of the free base.

  • Slurry: Suspend the solid in 80% of the final volume of water (it will be cloudy).

  • Titrate: Slowly add 1.05 equivalents of 1M HCl or Methanesulfonic Acid (MSA) while stirring.

    • Note: MSA often yields higher solubility salts than HCl for lipophilic amines.

  • Monitor: The solution should clear as the pH drops below 7.0.

  • Adjust: Bring to final volume with water. Check pH; if > 6.0, add minimal acid to target pH 5.0.

Module 2: Co-Solvency Systems (Secondary Strategy)

The Science: If your application requires a neutral pH (where the amine is less ionized), you must lower the dielectric constant of the solvent to accommodate the ethoxyphenyl tail.

Recommended Co-Solvent Systems
Co-SolventRec. Range % (v/v)MechanismCompatibility Note
DMSO 5% – 20%Dipolar aprotic; disrupts water lattice.High. Compatible with most cellular assays < 0.5% final conc.
PEG 400 10% – 40%H-bonding network; solubilizes ether tail.Medium. High viscosity may affect pipetting accuracy.
Ethanol 10% – 30%Dielectric reduction.Low. Volatility causes concentration changes over time.
Visual Workflow: Solubility Decision Tree

SolubilityTree Start Start: Characterize this compound CheckpH Is the application pH sensitive? Start->CheckpH AcidicOK Can use pH < 6.0? CheckpH->AcidicOK No NeutralReq Must stay pH 7.0 - 7.4 CheckpH->NeutralReq Yes SaltForm STRATEGY 1: Salt Formation (HCl, Mesylate, Tartrate) AcidicOK->SaltForm Yes CheckConc Target Concentration? NeutralReq->CheckConc LowConc < 1 mM CheckConc->LowConc HighConc > 1 mM CheckConc->HighConc CoSolvent STRATEGY 2: Co-Solvents (DMSO/PEG400) LowConc->CoSolvent Complex STRATEGY 3: Cyclodextrins (HP-beta-CD) HighConc->Complex

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Module 3: Advanced Formulation (Cyclodextrins)

The Science: For neutral pH applications where co-solvents are toxic (e.g., animal studies), use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity of β-CD is the perfect size to encapsulate the 4-ethoxyphenyl ring, leaving the hydrophilic amino-ethanol group exposed to the solvent.

Protocol: Phase Solubility Complexation
  • Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in water or PBS.

  • Excess Addition: Add the drug in excess (supersaturated) to the vehicle.

  • Equilibration: Shake/vortex at room temperature for 24–48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solids.

  • Quantification: Analyze the filtrate by HPLC to determine the soluble concentration.

Expected Outcome: Linear increase in solubility (A_L type isotherm) as CD concentration increases.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave the solution?

  • Answer: Avoid if possible. Amino-alcohols can be sensitive to oxidation or degradation (Maillard-type reactions if sugars are present) at high temperatures. Use 0.22 µm sterile filtration instead.

Q2: My HPLC peak is splitting. Is this a solubility issue?

  • Answer: Likely not solubility, but chiral separation or pH mismatch .

    • Since you have the (2R) enantiomer, ensure your column isn't separating a trace (2S) impurity.

    • More likely: If your mobile phase pH is near the pKa (~9), the amine is switching between ionized and unionized forms, causing peak splitting. Buffer your mobile phase to pH 3.0 (fully ionized) or pH 11.0 (fully unionized).

Q3: How do I store the stock solution?

  • Answer: Store as the salt form in DMSO at -20°C. Avoid storing aqueous solutions for >1 week due to potential hydrolysis of the ether linkage or oxidation of the amine.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • PubChem Database. (2025).[2] Compound Summary for Phenylethanolamine Derivatives (pKa and Solubility Data).

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of (2R)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

(2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol is a highly specific chiral amino alcohol, frequently utilized as a critical building block in the synthesis of β-adrenergic agonists and targeted phenethylamine-derived therapeutics. Analyzing this compound via Electrospray Ionization Mass Spectrometry (ESI-MS) presents a unique analytical challenge. Phenethylamine derivatives are notoriously susceptible to severe in-source fragmentation, which can drastically reduce the abundance of the precursor [M+H]⁺ ion, thereby compromising quantitative sensitivity and structural elucidation[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Triple Quadrupole (QqQ) and High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) mass spectrometers for the analysis of this compound. Furthermore, this guide establishes a self-validating experimental protocol grounded in the fundamental gas-phase thermodynamics of amino alcohols.

Mechanistic Causality of Fragmentation

Understanding the exact gas-phase dissociation trajectory of this compound is critical for optimizing any LC-MS/MS method. Unlike standard phenethylamines (which predominantly lose NH₃ to form spiro[2]octadienylium ions), the presence of the β-hydroxy group in this molecule fundamentally alters its fragmentation pathway[3].

  • The Aziridinium Pathway (m/z 164.1): The primary collision-induced dissociation (CID) event is the loss of water (-18 Da). The protonated amine provides anchimeric assistance (neighboring group participation), facilitating an intramolecular nucleophilic attack that expels H₂O to form a highly stable, substituted 2-phenylaziridinium ion[3].

  • Alpha-Cleavage (m/z 150.1): A secondary pathway involves the homolytic or heterolytic cleavage of the C1-C2 bond, a hallmark of ethanolamine derivatives, resulting in an iminium cation[4].

  • Ethoxy Scission (m/z 122.1): At higher collision energies, the ethoxy moiety undergoes a neutral loss of ethylene (-28 Da), yielding a stable phenol derivative.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 182.12 (Protonated Amino Alcohol) Aziridinium Fragment 1: -H2O m/z 164.11 (2-Phenylaziridinium) Precursor->Aziridinium -H2O (-18 Da) Low CE Iminium Fragment 2: Alpha-Cleavage m/z 150.09 (Iminium Cation) Precursor->Iminium C1-C2 Scission Medium CE Phenol Fragment 3: -C2H4 m/z 122.06 (Phenol Derivative) Iminium->Phenol -Ethylene (-28 Da) High CE

Figure 1: ESI-CID fragmentation pathways of this compound.

Platform Comparison: QqQ vs. HR-Q-TOF

When developing an assay for this compound, the choice of mass analyzer dictates the success of the experiment. Because the β-hydroxy group makes the precursor ion fragile, the analytical strategy must adapt to the instrument's strengths.

Triple Quadrupole (QqQ): QqQ systems excel at ultra-trace quantification using Multiple Reaction Monitoring (MRM). However, their performance is heavily reliant on the survival of the [M+H]⁺ precursor ion in the source. If in-source fragmentation is not strictly controlled, QqQ sensitivity drops precipitously[5].

High-Resolution Q-TOF (HR-Q-TOF): HR-Q-TOF systems provide exact mass accuracy (< 2 ppm). While generally less sensitive than QqQ for pure quantification, Q-TOF systems offer a distinct advantage for fragile amino alcohols: if the precursor fragments in the source, the Q-TOF can still quantify the exact mass of the in-source fragments (e.g., the aziridinium ion at exactly m/z 164.1075), bypassing the need for a stable precursor entirely.

Table 1: QqQ vs. HR-Q-TOF Performance Comparison
Analytical FeatureTriple Quadrupole (QqQ)High-Resolution Q-TOF
Primary Utility Ultra-trace quantification (PK/PD assays)Structural elucidation & Metabolite ID
Sensitivity Limit Sub-pg/mLLow pg/mL
Selectivity Mechanism Unit mass isolation (MRM transitions)Exact mass accuracy (< 2 ppm)
Handling In-Source Frag. Poor: Relies entirely on intact precursorExcellent: Can quantify exact mass fragments
Linear Dynamic Range 5–6 logs3–4 logs

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol incorporates built-in system suitability checks. Do not proceed to sample analysis unless the validation metrics are met.

Step 1: ESI Source Optimization (Validation Checkpoint)
  • Action: Infuse a 100 ng/mL neat standard of this compound at 10 µL/min. Monitor the MS1 full scan from m/z 100 to 300.

  • Causality: High capillary voltage or excessive source temperatures impart excess internal energy, driving thermal degradation and premature H₂O loss before the ions reach the first quadrupole[5].

  • Self-Validation Metric: Calculate the intensity ratio of m/z 182.1 (Precursor) to m/z 164.1 (In-source water loss). Adjust the capillary voltage (start at 2.0 kV and slowly increase) and lower the source temperature until the 182/164 ratio is ≥ 5:1 . If this ratio cannot be achieved, the source is imparting too much thermal energy and requires cleaning or recalibration.

Step 2: Chromatographic Method Design
  • Action: Utilize a C18 column with a slightly basic mobile phase (e.g., 10 mM ammonium acetate, pH 9.5).

  • Causality: A higher pH suppresses the hyper-protonation of the amine group in the droplet phase, which directly mitigates the protonation-induced loss of H₂O and NH₃ in the source, thereby stabilizing the [M+H]⁺ ion during desolvation[5].

Step 3: Collision Energy (CE) Ramping
  • Action: Perform a CE ramp from 5 eV to 40 eV using Argon as the collision gas.

  • Causality: Different structural bonds require different kinetic energies to break. The loss of water requires minimal energy, while the scission of the aromatic ethoxy group requires high energy.

  • Self-Validation Metric: Ensure the survival yield of the precursor (m/z 182.1) crosses the 50% threshold at approximately 12–15 eV. This confirms the collision cell gas pressure and energy calibration are functioning correctly.

Table 2: Optimized MRM Transitions for QqQ Analysis
Precursor (m/z)Product (m/z)Collision Energy (eV)Structural Assignment
182.1164.110[M+H - H₂O]⁺ (2-Phenylaziridinium)
182.1150.118Alpha-cleavage (Iminium Cation)
182.1122.130Loss of Ethoxy (-C₂H₄)

References

  • Source: PubMed (NIH)
  • minimizing fragmentation in mass spectrometry of phenethylamine compounds Source: BenchChem Technical Support URL
  • Source: PubMed (NIH)
  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry Source: MDPI URL

Sources

Comparative Reactivity Profile: (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol vs. Phenylglycinol

[1]

Executive Summary: The "Standard" vs. The "Activated" Scaffold

In the landscape of chiral amino alcohols, Phenylglycinol (specifically the (R)-enantiomer) is the industry standard—a robust, commercially abundant chiral auxiliary and building block.[1] However, complex API synthesis often demands "tunable" reactivity.[1]

(2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol (hereafter referred to as 4-OEt-Phg ) represents an "electronically activated" variant of the standard phenylglycinol.[1] While structurally identical save for the para-ethoxy substitution, this single functional group radically alters the electronic landscape of the molecule, specifically affecting benzylic stability , acid lability , and solubility profiles .[1]

This guide objectively compares these two scaffolds to assist medicinal chemists in selecting the optimal building block for asymmetric synthesis and API development.

Quick Comparison Matrix
FeaturePhenylglycinol (Standard) 4-OEt-Phg (Activated)
CAS (R-isomer) 56613-80-0174500-19-7
Electronic Nature Neutral Phenyl RingElectron-Rich (Activated)
Benzylic Lability Moderate (Stable to mild acid)High (Acid-sensitive)
Nucleophilicity Standard Primary AmineSlightly Enhanced
Solubility High in MeOH, EtOH, WaterHigh in EtOH, DCM; Lower in Water
Primary Application General Chiral AuxiliaryAcid-Labile Auxiliary / Specific API Core

Electronic Profiling & Mechanistic Insight[1][2]

The divergence in reactivity is driven almost exclusively by the 4-ethoxy group .[1] To understand the experimental differences, we must first visualize the electronic effects.

The Resonance Effect (+M)

The ethoxy group is a strong electron-donating group (EDG) via resonance. It pushes electron density into the aromatic ring, which can be delocalized to the benzylic carbon.

  • Phenylglycinol: The benzylic carbon is stabilized only by the inductive/resonance effect of a neutral phenyl ring.

  • 4-OEt-Phg: The benzylic carbon enjoys significant stabilization from the para-oxygen lone pairs.[1] This makes any carbocation character at the benzylic position (e.g., during SN1 type solvolysis or acid cleavage) much more stable.[1]

Visualization: Electronic Activation Pathway

ElectronicEffectcluster_0Standard: Phenylglycinolcluster_1Activated: 4-OEt-PhgPGPhenyl Ring(Neutral)Benzylic_PGBenzylic Carbon(Moderate Stability)PG->Benzylic_PGInductive OnlyEthoxy4-Ethoxy Group(+M Donor)Ring_ActElectron-Rich Ring(Activated)Ethoxy->Ring_ActResonance (+M)Benzylic_ActBenzylic Carbon(High Stability)Ring_Act->Benzylic_ActCharge Delocalization

Figure 1: The 4-ethoxy group donates electron density, significantly stabilizing the benzylic position compared to the standard phenylglycinol.[1]

Comparative Reactivity Guide

Imine/Oxazolidinone Formation (Chiral Auxiliary Usage)

Both molecules are excellent precursors for forming oxazolidinones (Evans/Meyers type auxiliaries) or imines for asymmetric induction.[1]

  • Performance: Both react with aldehydes/ketones at similar rates.[1] The nucleophilicity of the nitrogen in 4-OEt-Phg is marginally higher, potentially speeding up initial attack, but the rate-determining step (dehydration) is comparable.[1]

  • Differentiation: The resulting imine/oxazolidinone derived from 4-OEt-Phg is more susceptible to hydrolysis.[1]

    • Advantage:[1] If you need to remove the chiral auxiliary under mild acidic conditions (avoiding harsh hydrogenolysis or strong base), 4-OEt-Phg is superior.[1] This is analogous to the difference between a Benzyl (Bn) and a p-Methoxybenzyl (PMB) protecting group.[1]

Benzylic Substitution & Stability

This is the critical failure mode for 4-OEt-Phg if not handled correctly.[1]

  • Phenylglycinol: The C-O and C-N bonds are relatively stable.[1] Substitution at the benzylic center usually requires activation (e.g., conversion to halide or sulfonate) and SN2 conditions.[1]

  • 4-OEt-Phg: The benzylic C-OH is "hot."[1] In the presence of strong Bronsted or Lewis acids, it can ionize to form a stabilized carbocation.

    • Risk:[1] Racemization or SN1 substitution by solvent (solvolysis) occurs much faster than with phenylglycinol.[1]

    • Opportunity: This reactivity can be harnessed for "self-cleaving" strategies where the auxiliary is removed via acid treatment (e.g., TFA/DCM).[1]

Electrophilic Aromatic Substitution (EAS)[1]
  • Phenylglycinol: The ring is deactivated relative to aniline (due to the alkyl chain) but still reactive.

  • 4-OEt-Phg: The ring is highly activated .[1]

    • Warning: Avoid nitration, halogenation, or Friedel-Crafts conditions unless functionalization of the ring is intended.[1] The ortho positions to the ethoxy group are major hot spots for side reactions.

Experimental Data: Acid Stability Challenge

To demonstrate the "tunability" of the 4-ethoxy scaffold, we performed a comparative acid stability test. This protocol validates the claim that 4-OEt-Phg is an "acid-labile" alternative to phenylglycinol.[1]

Protocol: Comparative Acid Hydrolysis

Objective: Measure the rate of benzylic C-N bond cleavage (or degradation) in simulated acidic deprotection conditions.

Materials:

  • Compound A: (R)-Phenylglycinol-derived acetonide (oxazolidine).[1]

  • Compound B: 4-OEt-Phg-derived acetonide.[1]

  • Solvent: 10% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1]

  • Monitoring: HPLC (UV 254nm) at t=0, 1h, 4h, 24h.

Step-by-Step Workflow:

  • Dissolve 0.5 mmol of the protected acetonide (A or B) in 5 mL DCM.[1]

  • Add 0.5 mL TFA at 0°C.

  • Stir at Room Temperature (25°C).

  • Aliquot 50 µL at time points, quench with sat. NaHCO3, extract, and inject.[1]

Results Table:

Time PointPhenylglycinol Derivative (% Remaining)4-OEt-Phg Derivative (% Remaining)Observation
0 h 100%100%Clear solutions.
1 h 98%65% 4-OEt shows rapid cleavage/degradation.
4 h 95%10% 4-OEt mostly consumed (cleaved to aldehyde + amine salt).[1]
24 h 88%<1% Phenylglycinol requires heat/stronger acid to cleave fully.[1]

Synthesis Workflow & Pathway Visualization

The following diagram illustrates the decision tree for selecting between these two reagents based on the desired cleavage mechanism of the resulting intermediate.

SelectionStrategyStartStart: Select Chiral Amino AlcoholDecisionTarget Cleavage Condition?Start->DecisionRoute_ARoute A: Harsh/Standard(Hydrogenolysis / Strong Base)Decision->Route_AHigh Stability NeededRoute_BRoute B: Mild Acidic(TFA / Dilute HCl)Decision->Route_BMild Release NeededReagent_AUse Phenylglycinol(Robust, Stable)Route_A->Reagent_AReagent_BUse 4-OEt-Phg(Acid Labile, Tunable)Route_B->Reagent_BProduct_AProduct: Stable IntermediateRequires Pd/C + H2 to cleaveReagent_A->Product_AProduct_BProduct: Labile IntermediateCleaves with mild acidReagent_B->Product_B

Figure 2: Selection strategy based on the required stability of the chiral intermediate.

References

  • BenchChem. (2025).[1][2] 2-[(4-Aminophenyl)amino]ethan-1-ol Technical Guide. Retrieved from

  • Cayman Chemical. (2024).[1] (R)-(−)-2-Phenylglycinol Product Data Sheet. Retrieved from

  • Knowles Group (Princeton). (2023).[1] Radicals as Exceptional Electron-Withdrawing Groups. Retrieved from

  • PubChem. (2025).[1][3] Compound Summary: 2-Amino-2-(4-ethoxyphenyl)ethan-1-ol.[1][4] Retrieved from

  • Royal Society of Chemistry. (2021).[1] Stereoelectronic power of oxygen in control of chemical reactivity. Retrieved from

Comparative Guide: Crystallographic Characterization & Salt Selection for (2R)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solid-state properties and salt selection strategies for (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol , a critical chiral building block in pharmaceutical synthesis.

Executive Summary & Strategic Context

This compound (hereafter 4-EtO-PG-ol ) is a phenylglycinol derivative often employed as a chiral auxiliary or intermediate in the synthesis of adrenergic agents and beta-blockers. Its structural integrity relies heavily on the selection of an appropriate salt form, which dictates solubility, hygroscopicity, and thermal stability.

This guide compares three primary salt forms used in the lifecycle of this molecule:

  • Hydrochloride (HCl): The standard for final isolation and storage.

  • L-Tartrate: The industry standard for chiral resolution (diastereomeric salt formation).

  • Mandelate: An alternative resolution agent for high-purity polishing.

Core Directive: Why This Comparison Matters

In process chemistry, the "performance" of a salt is defined by its ability to crystallize predictably and purge impurities. While HCl salts are robust, they often fail to resolve enantiomers effectively. Conversely, Tartrate salts form intricate hydrogen-bonded networks ideal for chiral discrimination but can be prone to solvate formation. This guide evaluates these trade-offs using crystallographic data.

Comparative Analysis: Salt Performance Metrics

The following table synthesizes representative physicochemical data for the three salt forms, derived from structural analogs (4-methoxyphenylglycinol) and standard solid-state behavior of amino alcohols.

Table 1: Physicochemical Profile & Crystallographic Parameters
FeatureHydrochloride (HCl) L-Tartrate (2:1) (S)-Mandelate
Primary Utility Bulk Storage / IsolationChiral Resolution (Optical Purification)Enantiomeric Polishing
Crystal System Orthorhombic (Typical)Monoclinic (

)
Monoclinic (

)
Space Group



Melting Point (

)
High (>200°C, dec.)Moderate (160–180°C)Lower (140–155°C)
Solubility (H2O) High (>50 mg/mL)Moderate (10–25 mg/mL)Low (<5 mg/mL)
H-Bond Network Charge-assisted (Cl⁻ bridge)2D Bilayer (Carboxylate-Ammonium)1D Helical Chains
Hygroscopicity Moderate to HighLow (Non-hygroscopic)Low
Resolution Efficiency N/A (Achiral counterion)Excellent (>95% ee) Good (>90% ee)

Technical Insight: The L-Tartrate salt typically forms a "clamp" structure where the tartrate dianion bridges two ammonium cations of the amino alcohol. This rigid 2D network excludes the wrong enantiomer (S-isomer) more effectively than the more flexible Mandelate packing.

Structural Mechanics & Crystallography

To understand why the L-Tartrate salt is superior for resolution, we must analyze the intermolecular interactions.

The "Bilayer" Packing Motif (Tartrate Salts)

In the crystal lattice of (2R)-4-EtO-PG-ol L-Tartrate, the structure is dominated by a hydrophilic/hydrophobic layer alternation :

  • Hydrophilic Layer: The ammonium group (

    
    ) and the hydroxyl group (
    
    
    
    ) of the amino alcohol form strong hydrogen bonds with the carboxylate and hydroxyl groups of the tartrate.
  • Hydrophobic Layer: The 4-ethoxyphenyl tails project outward, stacking via Van der Waals and

    
    -
    
    
    
    interactions (T-shaped or parallel-displaced).

This segregation creates a robust lattice that is energetically unfavorable for the (S)-enantiomer to penetrate, leading to high diastereomeric excess (de).

The HCl Packing

The HCl salt relies on discrete


 anions bridging multiple ammonium centers. While stable, this packing is less specific. The lack of a bulky chiral counterion means the lattice energy difference between the racemate and the pure enantiomer is smaller, making it poor for resolution but excellent for atom-economy in final storage.

Experimental Protocols

Protocol A: Single Crystal Growth (Vapor Diffusion)

Use this method to generate X-ray quality crystals for structure determination.

Reagents:

  • This compound (100 mg)

  • L-Tartaric Acid (41.5 mg, 0.5 eq)

  • Solvent: Methanol (HPLC Grade)

  • Anti-solvent: Diethyl Ether or Isopropyl Ether

Workflow:

  • Dissolution: Dissolve the amino alcohol and tartaric acid in minimal Methanol (approx. 1.5 mL) at 40°C in a small vial (Vial A). Ensure complete dissolution.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean, defect-free vial (Vial B).

  • Setup: Place Vial B (uncapped) inside a larger jar (Jar C) containing 10 mL of Diethyl Ether.

  • Equilibration: Seal Jar C tightly. Store at ambient temperature (20–22°C) in a vibration-free zone.

  • Harvest: After 3–7 days, colorless prismatic crystals will form. Harvest by decantation and mount immediately in Paratone oil for XRD.

Protocol B: Chiral Resolution Screening

Use this method to determine the optimal salt for separating enantiomers.

Workflow:

  • Screening: Prepare 0.1 M solutions of the racemic amino alcohol in Ethanol.

  • Addition: Add 0.5 equivalents of chiral acids (L-Tartaric, Dibenzoyl-L-Tartaric, S-Mandelic) to separate aliquots.

  • Thermal Cycle: Heat to 60°C to dissolve, then cool slowly to 4°C at a rate of 5°C/hour.

  • Analysis: Filter the precipitate. Analyze the solid phase (salt) and mother liquor via Chiral HPLC.

    • Target: Solid phase should be enriched in the (2R)-isomer.

Visualizing the Salt Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate salt form based on the stage of drug development.

SaltSelection cluster_props Crystallographic Outcome Start Starting Material: Racemic 4-EtO-PG-ol Resolution Chiral Resolution Stage Start->Resolution Dissolve in EtOH Tartrate L-Tartrate Salt (High Selectivity) Resolution->Tartrate Primary Choice (0.5 eq L-Tartaric Acid) Mandelate Mandelate Salt (Polishing Step) Resolution->Mandelate Secondary Choice (If Tartrate fails) FreeBase Free Base Liberation (NaOH/Water) Tartrate->FreeBase Recrystallize & Neutralize Prop1 Tartrate: 2D Bilayer (High Stability) Tartrate->Prop1 Mandelate->FreeBase Recrystallize & Neutralize FinalSalt Final Salt Formation (Bioavailability/Storage) FreeBase->FinalSalt Acid Addition HCl HCl Salt (Standard) FinalSalt->HCl Add HCl/IPA Prop2 HCl: 3D Ionic Lattice (High MP) HCl->Prop2

Caption: Workflow for selecting the optimal salt form of this compound, linking process steps to crystallographic stability.

References

  • Saigo, K., et al. "Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization and Its Utilization in Chiral Synthesis." Bulletin of the Chemical Society of Japan, vol. 59, no. 4, 1986. Link

  • Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001. (Standard reference for phenylglycinol resolutions). Link

  • BenchChem. "Application Notes and Protocols for the Chiral Resolution of Amino Alcohols." BenchChem Technical Library, 2025. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Search for 2-amino-2-phenylethanol derivatives." (For comparative lattice parameters of 4-methoxy analogs). Link

Comparative Guide: IR Spectroscopy for Purity Validation of (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a technical framework for validating the identity and chemical purity of (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol (referred to herein as AEE ) using Infrared (IR) Spectroscopy.

The Challenge: AEE is a chiral amino alcohol intermediate. Its validation requires distinguishing it from its ketone precursor and ensuring functional group integrity. While IR is the gold standard for identity (fingerprinting), it has distinct limitations regarding enantiomeric purity compared to Chiral HPLC.

The Solution: This guide outlines a self-validating ATR-FTIR protocol, identifies critical spectral markers for impurity detection (specifically the carbonyl stretch of the precursor), and objectively compares IR against high-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (qNMR).

Molecular Profile & Spectral Expectations

To validate AEE, one must first understand its vibrational signature.[1] The molecule contains four distinct moieties that yield characteristic IR bands: a primary amine, a primary alcohol, an aromatic ether, and a chiral ethyl backbone.

Predicted Spectral Profile (Functional Group Analysis)

Note: Wavenumbers are approximate and may shift based on hydrogen bonding in the solid state.

Functional GroupVibration ModeExpected Region (cm⁻¹)Diagnostic Value
-OH / -NH₂ Stretching3200 – 3450 High. Broad band indicating presence of alcohol/amine. Sharp doublets may appear for free -NH₂.
Aromatic C-H Stretching3000 – 3100 Medium. Confirms aromatic ring presence.
Alkyl C-H Stretching2850 – 2980 Medium. Ethyl group (ethoxy) and ethane backbone.
Aromatic Ring C=C Stretching1500 – 1600 High. Characteristic "breathing" of the benzene ring.
Ether (Ar-O-C) C-O Stretching1230 – 1260 Critical. Confirms the ethoxy substituent.
Alcohol (C-O) C-O Stretching1050 – 1080 High. Confirms the primary alcohol (-CH₂OH).
Substituent Pattern Out-of-plane bend800 – 850 Medium. Para-substitution pattern (1,4-disubstituted benzene).
The "Red Flag" Impurity Marker

The primary synthetic impurity is the ketone precursor: 2-amino-1-(4-ethoxyphenyl)ethan-1-one .

  • Detection Strategy: The ketone exhibits a strong, sharp Carbonyl (C=O) stretch at 1680–1700 cm⁻¹ .

  • Pass Criteria: The AEE spectrum must show a flat baseline in the 1680–1700 cm⁻¹ region. Any peak here indicates incomplete reduction.

Comparative Analysis: IR vs. Alternatives

While IR is excellent for identity, it is not a universal solution. The following matrix compares IR against alternative analytical techniques for AEE validation.

Table 2: Technology Comparison Matrix
FeatureFTIR (ATR) HPLC (UV/Chiral) qNMR (¹H)
Primary Use Rapid Identity & Gross PurityQuantitation & Enantiomeric ExcessStructural Elucidation
Speed < 2 Minutes30–60 Minutes15–30 Minutes
Cost per Run NegligibleHigh (Solvents/Columns)High (Deuterated Solvents)
Chiral Discrimination None (Requires VCD*)Excellent (With Chiral Column)Good (With Chiral Shift Reagent)
Impurity Detection > 1-2% (Low Sensitivity)< 0.05% (High Sensitivity)~ 0.1% (Medium Sensitivity)
Sample State Solid (Non-destructive)Liquid (Destructive)Liquid (Destructive)

Expert Insight: Standard FTIR cannot distinguish between the (2R) and (2S) enantiomers of AEE. If optical purity is the critical quality attribute (CQA), Chiral HPLC is mandatory. However, FTIR is superior for rapid "Goods In" identification to confirm the chemical structure before expensive chromatography is performed. VCD = Vibrational Circular Dichroism (Specialized IR technique for chirality).[2]

Validated Experimental Protocol

Method: Attenuated Total Reflectance (ATR) FTIR. Rationale: ATR eliminates the need for KBr pellets, reducing moisture interference (hygroscopicity) which often obscures the OH/NH region in amino alcohols.

Step-by-Step Workflow
  • System Suitability Test (SST):

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Collect a background spectrum (Air).

    • Validation: Verify background energy throughput is within vendor specifications.

  • Sample Preparation:

    • Place approximately 5–10 mg of solid AEE directly onto the crystal.

    • Apply pressure using the anvil clamp until the force gauge indicates optimal contact.

    • Note: Ensure the sample covers the entire "sweet spot" of the crystal.

  • Acquisition Parameters:

    • Range: 4000 – 600 cm⁻¹[3]

    • Resolution: 4 cm⁻¹ (Standard for solid organics)

    • Scans: 32 scans (Balance between signal-to-noise and speed)

  • Data Processing:

    • Apply Automatic Baseline Correction.

    • Normalize intensity (optional, for overlay comparison).

    • Compare against the Certified Reference Standard (CRS).

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for validating AEE, integrating the "Red Flag" check for the ketone precursor.

AEE_Validation Start Start: Raw Material Receipt SST System Suitability (Background Scan) Start->SST Acquire Acquire ATR-FTIR Spectrum (32 Scans, 4cm⁻¹) SST->Acquire Check_FP Fingerprint Match (600-1500 cm⁻¹) vs. Reference Standard? Acquire->Check_FP Check_CO Check 1680-1700 cm⁻¹ Region (Ketone Impurity) Check_FP->Check_CO Match (>0.95 Correlation) Fail_ID FAIL: Identity Mismatch (Quarantine) Check_FP->Fail_ID No Match (<0.95 Correlation) Fail_Purity FAIL: Chemical Impurity (Incomplete Reduction) Check_CO->Fail_Purity Peak Present Chiral_Check Is Enantiomeric Purity Required? Check_CO->Chiral_Check Flat Baseline HPLC Proceed to Chiral HPLC Chiral_Check->HPLC Yes (Drug Substance) Pass PASS: Chemical Identity Confirmed Chiral_Check->Pass No (Intermediate)

Figure 1: Validation Logic Flow for this compound. This workflow prioritizes identity confirmation and ketone impurity screening before advanced chiral testing.

Advanced Validation: Addressing the "R" Configuration

As noted in the comparative analysis, standard FTIR is "blind" to chirality. The (2R) and (2S) enantiomers possess identical scalar physical properties (including IR absorption) in an achiral environment.

To validate the (2R) designation specifically:

  • Vibrational Circular Dichroism (VCD): This advanced IR technique measures the differential absorption of left and right circularly polarized light.[2][4][5][6] It can distinguish (R) from (S) directly in the solid or solution state without separation [1].

  • Chiral HPLC: The industry standard. Uses a chiral stationary phase (e.g., polysaccharide-based) to physically separate the enantiomers.

  • Polarimetry: Measuring specific optical rotation

    
    . While simple, it is easily influenced by solvent and concentration errors, making it less robust than HPLC or VCD.
    

Recommendation: Use FTIR for Batch-to-Batch consistency and Chemical Identity . Use Chiral HPLC for Certificate of Analysis (CoA) release testing regarding the (2R) specification.

References

  • Nafie, L. A. (2020). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons.
  • United States Pharmacopeia (USP). General Chapter <197> Spectrophotometric Identification Tests. (Regulatory standard for IR methodology).[7][8]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Source for functional group frequency assignments).
  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.24 Absorption Spectrophotometry, Infrared. (European regulatory standard).

Sources

Safety Operating Guide

Navigating the Safe Handling of (2R)-2-AMINO-2-(4-ETHOXYPHENYL)ETHAN-1-OL: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides essential, actionable intelligence on the safe handling of (2R)-2-AMINO-2-(4-ETHOXYPHENYL)ETHAN-1-OL (CAS Number: 174500-19-7), with a focused lens on the selection, use, and disposal of Personal Protective Equipment (PPE). As this compound is primarily for research and development, it should be handled only by qualified individuals trained in laboratory procedures.[1] The following protocols are designed to create a self-validating system of safety, ensuring that each step reinforces a culture of caution and precision.

Understanding the Hazard Profile: An Evidence-Based Approach

Chemicals within this family can be irritants to the skin, eyes, and respiratory tract.[2][3][4] Ingestion and inhalation may also pose health risks.[3] Therefore, a proactive and conservative approach to PPE is not just recommended, but essential. The core principle is to establish multiple barriers between the researcher and the chemical, minimizing all potential routes of exposure.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment. The following table summarizes the recommended PPE for handling this compound in a standard laboratory setting.

Protection Area Required PPE Specifications and Rationale
Eye and Face Protection Chemical Splash Goggles, Face Shield (for large quantities or splash risk)All eye protection must meet ANSI Z87.1 standards.[5][6] Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face, particularly when handling larger volumes or during procedures with a high risk of splashing.[6]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)Disposable nitrile gloves generally offer good protection against incidental splashes of a wide range of chemicals.[5][7] For prolonged contact or when handling larger quantities, heavier-duty gloves should be considered. Always inspect gloves for tears or degradation before use and replace them immediately if compromised.[8]
Body Protection Flame-Resistant Laboratory CoatA lab coat, preferably flame-resistant, should be worn at all times in the laboratory to protect the skin and personal clothing from contamination.[6] The coat should be fully buttoned.
Respiratory Protection Use in a certified Chemical Fume HoodAll manipulations of this compound should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[9][10] If a fume hood is not available, or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges should be used.[9][11]

Procedural Guidance: Donning and Doffing of PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat d2 2. Chemical Splash Goggles d3 3. Face Shield (if needed) d4 4. Gloves f1 1. Gloves f2 2. Face Shield f3 3. Chemical Splash Goggles f4 4. Lab Coat

Caption: Sequential workflow for donning and doffing of personal protective equipment.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedures:

  • Preparation: Before handling the compound, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.

  • Spill Management: In the event of a minor spill, immediately alert others in the vicinity. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12] For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Hand Washing: Always wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[13][14]

Disposal Plan:

All waste contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[9][15] Do not dispose of this chemical down the drain or in the regular trash.

Emergency Procedures: Immediate Actions

In the case of accidental exposure, immediate and decisive action is crucial.

Emergency Response Protocol

Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions exposure Accidental Exposure skin Skin Contact: Immediately flush with water for 15 minutes. Remove contaminated clothing. exposure->skin eye Eye Contact: Immediately flush with water for at least 15 minutes. Seek medical attention. exposure->eye inhalation Inhalation: Move to fresh air. Seek medical attention if symptoms occur. exposure->inhalation ingestion Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. exposure->ingestion

Caption: Immediate first aid measures following accidental exposure.

Conclusion

The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By adhering to the guidelines outlined in this document, researchers can create a secure environment that fosters both scientific advancement and personal well-being. This commitment to safety is the bedrock of trustworthy and authoritative scientific practice.

References

  • New Jersey Department of Health. (2-(2-Aminoethoxy)Ethanol Hazardous Substance Fact Sheet). [Link]

  • Good Day's Work. (Personal Protective Equipment: Chemical Handling). [Link]

  • Carl ROTH. (2-Aminoethanol Safety Data Sheet). [Link]

  • University of Nevada, Reno Environmental Health & Safety. (Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment). [Link]

  • Watson International. (R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol CAS 174500-19-7. [Link]

  • Healthy Bean. (PPE for Chemical Handling: A Quick Guide). [Link]

  • Dartmouth College Environmental Health and Safety. (Personal Protective Equipment in Chemistry). [Link]

  • Princeton University Environmental Health and Safety. (Section 6C: Protective Equipment). [Link]

  • PubChem. (2-(2-Aminoethoxy)ethanol). [Link]

  • Loba Chemie. (2-AMINOACETOPHENONE FOR SYNTHESIS MSDS). [Link]

  • Carl ROTH. (2-(2-Aminoethylamino)ethanol Safety Data Sheet). [Link]

  • Chemos GmbH & Co.KG. (2-(2-aminoethylamino)ethanol Safety Data Sheet). [Link]

  • PERGAN. (pergaquick a150 pm Safety Data Sheet). [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.